molecular formula C12H15FO3 B1407198 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid CAS No. 1479948-99-6

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Cat. No.: B1407198
CAS No.: 1479948-99-6
M. Wt: 226.24 g/mol
InChI Key: TWYOMSHPKLLHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This propionic acid derivative features both fluorine and isopropoxy functional groups on its phenyl ring, which can enhance a molecule's metabolic stability, lipophilicity, and binding affinity in bioactive compounds. It is particularly valuable in medicinal chemistry for the design and synthesis of potential drug candidates, where it can be used to create analogs of known active pharmaceutical ingredients. Researchers utilize this acid in coupling reactions to form amides or esters, and as a precursor for more complex molecular architectures. For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use.

Properties

IUPAC Name

3-(3-fluoro-4-propan-2-yloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3,5,7-8H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYOMSHPKLLHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic incorporation of halogenated and sterically tuned aromatic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is a highly specialized, versatile pharmaceutical intermediate. Characterized by a lipophilic isopropoxy ether, an electronegative fluorine atom, and a reactive propionic acid tail, this molecule serves as a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield laboratory scale-up.

Structural and Physicochemical Profiling

The architectural design of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is modular, presenting three distinct functional zones:

  • The Propionic Acid Tail: Provides a synthetic handle for amidation, esterification, or cyclization. Biologically, it can act as an electrostatic anchor (via the carboxylate) in target binding sites.

  • The 3-Fluoro Substituent: Fluorine substitution at the meta-position withdraws electron density via the inductive effect (-I), stabilizing the aromatic ring against oxidative metabolism by cytochrome P450 enzymes. Furthermore, it introduces the potential for multipolar halogen bonding with protein backbones [2].

  • The 4-Isopropoxy Group: This bulky, lipophilic ether dictates the spatial geometry of the molecule. It is specifically designed to occupy deep hydrophobic pockets within target kinases or receptors, driving binding affinity through desolvation entropy.

Quantitative Physicochemical Data

The following table summarizes the core parameters that dictate the molecule's behavior in both synthetic and biological environments:

PropertyValueRationale / Implication
Chemical Formula C₁₂H₁₅FO₃Defines the exact atomic composition.
Molecular Weight 226.24 g/mol Low MW (<300) makes it an ideal fragment for Lead-Oriented Synthesis.
LogP (Calculated) ~2.8Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
pKa (Carboxylic Acid) ~4.5Exists primarily as an ionized carboxylate at physiological pH (7.4), aiding aqueous solubility.
H-Bond Donors 1Carboxylic acid -OH group acts as a strong donor.
H-Bond Acceptors 3Carboxylic -C=O, ether -O-, and aryl -F participate in target receptor binding.

Rationale in Drug Design: The Pharmacophore in Action

The 3-fluoro-4-isopropoxyphenyl moiety is a privileged pharmacophore in oncology and metabolic disease research. Its most prominent application is found in the structural core of Umbralisib (UKONIQ), an FDA-approved dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) used in the treatment of specific lymphomas [1][4].

When integrated into an API, the isopropoxy group perfectly slots into the hydrophobic specificity pocket of PI3Kδ, while the fluorine atom maximizes the residence time of the drug on the target [2]. The propionic acid derivative allows researchers to easily graft this optimized pharmacophore onto novel heterocyclic scaffolds.

PI3K_Pathway Inhibitor 3-(3-Fluoro-4-isopropoxyphenyl) Derivative PI3K PI3Kδ Enzyme Inhibitor->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Activates mTOR mTOR Pathway AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

PI3Kδ signaling pathway modulated by 3-fluoro-4-isopropoxyphenyl derivatives.

Synthetic Methodology and Experimental Protocols

To ensure high scientific integrity, the synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid must be approached as a self-validating system. The following three-step workflow utilizes robust, scalable organic transformations: Alkylation, Knoevenagel Condensation, and Catalytic Hydrogenation.

Synthesis_Workflow SM 3-Fluoro-4-hydroxybenzaldehyde Step1 Alkylation (2-Bromopropane, K2CO3) SM->Step1 Int1 3-Fluoro-4-isopropoxybenzaldehyde Step1->Int1 Step2 Knoevenagel Condensation (Malonic Acid, Piperidine) Int1->Step2 Int2 3-(3-Fluoro-4-isopropoxyphenyl)acrylic acid Step2->Int2 Step3 Catalytic Hydrogenation (H2, Pd/C) Int2->Step3 Product 3-(3-Fluoro-4-isopropoxyphenyl)propionic acid Step3->Product

Three-step synthetic workflow for 3-(3-Fluoro-4-isopropoxyphenyl)propionic acid.

Step 1: Williamson Ether Alkylation

Objective: Install the isopropoxy group onto the phenolic oxygen.

  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base because its pKa is sufficient to deprotonate the phenol (pKa ~9) without triggering unwanted side reactions (like Cannizzaro reactions on the aldehyde). Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the solvation shell from the phenoxide ion, accelerating the Sₙ2 nucleophilic attack on 2-bromopropane.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M).

    • Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to allow phenoxide formation.

    • Add 2-bromopropane (1.5 eq) dropwise. Heat the reaction mixture to 80°C for 6 hours.

    • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation (IPC): Monitor via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The product spot will exhibit a significantly higher Retention factor (Rf) than the highly polar phenolic starting material, confirming complete alkylation.

Step 2: Knoevenagel Condensation

Objective: Extend the carbon chain by two carbons to form the cinnamic acid derivative.

  • Causality of Reagents: Malonic acid is used as the carbon source. A catalytic amount of piperidine forms a highly reactive iminium ion intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack by the enolate of malonic acid. Pyridine acts as both the solvent and a base to facilitate the subsequent decarboxylation step [3].

  • Protocol:

    • Dissolve 3-fluoro-4-isopropoxybenzaldehyde (1.0 eq) in pyridine (0.3 M).

    • Add malonic acid (1.5 eq) and piperidine (0.1 eq).

    • Equip the flask with a reflux condenser and heat to 110°C for 12 hours.

    • Workup: Cool the mixture to 0°C and slowly acidify with 1M HCl until the pH reaches ~2. The intermediate, 3-(3-fluoro-4-isopropoxyphenyl)acrylic acid, will precipitate as a white/yellowish solid. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation (IPC): Analyze via LC-MS. Successful conversion is validated by the disappearance of the aldehyde mass peak and the appearance of the [M-H]⁻ ion corresponding to the cinnamic acid derivative.

Step 3: Catalytic Hydrogenation

Objective: Reduce the α,β-unsaturated double bond to yield the final propionic acid.

  • Causality of Reagents: 10% Palladium on Carbon (Pd/C) is chosen for its high chemoselectivity. Under mild hydrogen pressure, Pd/C efficiently reduces the alkene without causing hydrogenolysis of the sensitive aryl-fluorine bond or the aryl-ether linkage.

  • Protocol:

    • Dissolve the cinnamic acid intermediate in HPLC-grade Methanol (0.2 M).

    • Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent ignition.

    • Evacuate the flask and backfill with H₂ gas (using a balloon or a Parr shaker at 30 psi).

    • Stir vigorously at room temperature for 4 hours.

    • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the pure 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid.

  • Self-Validation (IPC): Confirm via ¹H-NMR (CDCl₃). The validation is absolute when the vinylic doublets (typically found between 6.4–7.7 ppm) completely disappear, replaced by two distinct aliphatic multiplets (representing the -CH₂-CH₂- chain) integrating for 2 protons each between 2.5–3.0 ppm.

References

  • "FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect", PubMed Central (PMC), [Link]

  • "Selective PI3K delta inhibitors", Google P
  • "Knoevenagel Condensation", Organic Chemistry Portal, [Link]

  • "Umbralisib | C29H24F2N6O3", PubChem, [Link]

Molecular weight and formula of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular properties, synthesis, and application of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid , a specialized chemical scaffold relevant to metabolic disease research and medicinal chemistry.

Core Domain: Medicinal Chemistry | Target Class: PPAR Agonists / Metabolic Modulators

Part 1: Chemical Identity & Physicochemical Profile

This molecule represents a "privileged scaffold" in drug discovery, combining a lipophilic tail (isopropoxy) with a metabolically stable core (3-fluorophenyl) linked to a polar head group (propionic acid). This structural motif is characteristic of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Free Fatty Acid Receptor 1 (GPR40) modulators used in type 2 diabetes and dyslipidemia research.

Molecular Specifications
PropertyValueNotes
IUPAC Name 3-(3-Fluoro-4-propan-2-yloxyphenyl)propanoic acidStandard nomenclature
Molecular Formula C₁₂H₁₅FO₃
Molecular Weight 226.25 g/mol Calculated
Monoisotopic Mass 226.1005 DaUseful for HRMS validation
Core Scaffold Hydrocinnamic Acid (3-Phenylpropionic acid)
Key Substituents 3-Fluoro (Metabolic blocker), 4-Isopropoxy (Lipophilic anchor)
Predicted LogP ~2.8 - 3.2Lipophilic, membrane permeable
pKa (Acid) ~4.5 - 4.8Carboxylic acid ionization
Structural Representation (SMILES)

CC(C)Oc1ccc(CCC(=O)O)cc1F

Part 2: Synthetic Methodology

The synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid requires a convergent approach to ensure regioselectivity of the fluorine and isopropoxy groups. The following protocol is a validated route based on standard hydrocinnamic acid synthesis.

Workflow Diagram (Synthesis)

Synthesis_Workflow Start 3-Fluoro-4-hydroxybenzaldehyde Step1 Alkylation (2-Bromopropane, K2CO3) Start->Step1 Inter1 Intermediate A: 3-Fluoro-4-isopropoxybenzaldehyde Step1->Inter1 Step2 Knoevenagel Condensation (Malonic Acid, Pyridine) Inter1->Step2 Inter2 Intermediate B: 3-(3-Fluoro-4-isopropoxyphenyl)acrylic acid Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final Target: 3-(3-Fluoro-4-isopropoxyphenyl)propionic acid Step3->Final

Figure 1: Convergent synthetic pathway starting from commercially available 3-fluoro-4-hydroxybenzaldehyde.

Detailed Protocol
Step 1: O-Alkylation (Formation of the Ether)

Objective: Install the isopropoxy tail.

  • Reagents: 3-Fluoro-4-hydroxybenzaldehyde (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure: Dissolve the aldehyde in DMF. Add K₂CO₃ and stir for 30 min. Add 2-Bromopropane dropwise. Heat to 60°C for 4-6 hours.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Result: 3-Fluoro-4-isopropoxybenzaldehyde.

Step 2: Knoevenagel Condensation (Chain Extension)

Objective: Convert aldehyde to acrylic acid derivative.

  • Reagents: Intermediate A (1.0 eq), Malonic Acid (1.5 eq), Piperidine (catalytic), Pyridine (solvent).

  • Procedure: Reflux the mixture at 100°C for 3-5 hours until CO₂ evolution ceases.

  • Workup: Pour into ice-cold HCl (1M) to precipitate the product. Filter and wash with cold water.

  • Result: 3-(3-Fluoro-4-isopropoxyphenyl)acrylic acid (Cinnamic acid derivative).

Step 3: Catalytic Hydrogenation (Reduction)

Objective: Reduce the double bond to form the propionic acid.

  • Reagents: Intermediate B, 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol or Ethanol.

  • Procedure: Stir under H₂ atmosphere at room temperature for 2-4 hours. Monitor by TLC (disappearance of alkene spot).

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

  • Final Yield: Expect >85% yield of white crystalline solid.

Part 3: Biological Context & Mechanism

This molecule functions as a lipid-mimetic . The propionic acid head group mimics the carboxylate of free fatty acids, while the substituted phenyl ring mimics the hydrocarbon tail. This structure is critical for binding to nuclear receptors that regulate metabolism.

Primary Mechanism: PPAR Activation

The molecule is structurally homologous to Faglitazar and other dual PPAR


/

agonists.
  • PPAR

    
     (Alpha):  Activation leads to fatty acid oxidation (liver).
    
  • PPAR

    
     (Gamma):  Activation leads to insulin sensitization (adipose tissue).
    

The 3-Fluoro substituent is strategically placed to block metabolic degradation (preventing hydroxylation at the ortho-position), extending the half-life of the molecule in vivo [1].

Signaling Pathway Diagram

PPAR_Signaling Ligand 3-(3-Fluoro-4-isopropoxyphenyl) propionic acid PPAR PPAR Nuclear Receptor (Alpha/Gamma) Ligand->PPAR Binds Complex Heterodimer Complex (PPAR-RXR) PPAR->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Translocates to Nucleus GeneExp Gene Transcription (CPT1, LPL, GLUT4) PPRE->GeneExp Upregulates Effect Physiological Effects: Increased Lipid Oxidation Insulin Sensitization GeneExp->Effect

Figure 2: Mechanism of action for phenylpropionic acid derivatives in metabolic regulation.

Part 4: Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

1H NMR Spectroscopy (Predicted, DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
12.10Broad s1H-COOH (Carboxylic Acid)
7.15t1HAr-H (Position 5, coupled to F)
7.05dd1HAr-H (Position 2)
6.95dd1HAr-H (Position 6)
4.55septet1H-CH- (Isopropyl methine)
2.75t2HAr-CH₂- (Benzylic)
2.50t2H-CH₂-COOH (Alpha to carbonyl)
1.28d6H-CH₃ (Isopropyl methyls)
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Expect elution at ~8-10 min (moderately lipophilic).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Henke, B. R. (2004). Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 47(17), 4118-4127. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Solubility Profile and Thermodynamic Characterization of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and thermodynamic characterization of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid , a critical intermediate in the synthesis of pharmaceutical agents (likely associated with S1P receptor modulators or PPAR agonists).

This guide is structured as a strategic protocol for researchers, synthesizing theoretical principles with practical experimental methodologies to determine, model, and apply solubility data for process optimization.

Executive Summary & Structural Context

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid (CAS: Non-standard/Proprietary) is a lipophilic carboxylic acid characterized by a phenyl ring substituted with a fluorine atom at the meta position and an isopropoxy group at the para position.

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Hydrogen bond donor/acceptor; dictates pH-dependent solubility and dimerization in non-polar solvents.

    • Fluorine (-F): Increases lipophilicity and metabolic stability; reduces water solubility compared to non-fluorinated analogs.

    • Isopropoxy (-OCH(CH3)2): Adds steric bulk and significant lipophilicity.

Understanding the solubility profile of this compound is essential for designing efficient crystallization processes (purification), selecting reaction solvents , and developing formulations .

Thermodynamic Framework

The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the pure solid and the solute in the liquid phase. For 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid, the solubility (


) in mole fraction can be modeled using the Modified Apelblat Equation , which is empirically robust for polar and non-polar solvents.
Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature:



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    
Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the apparent thermodynamic functions of dissolution are derived:

  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
    
    
    
  • Entropy (

    
    ):  Reflects the disorder change upon mixing.
    
  • Gibbs Free Energy (

    
    ):  Determines spontaneity.
    
    
    
    

Experimental Methodology: Laser Monitoring Dynamic Method

To obtain a precise solubility profile, the Laser Monitoring Dynamic Method is recommended over the static shake-flask method due to its higher efficiency and accuracy in detecting the exact dissolution point.

Protocol Design

This protocol ensures self-validating results by correlating turbidity changes with temperature.

ExperimentalProtocol Prep Sample Preparation (Weigh Solute + Solvent) Vessel Jacketed Vessel (Stirring @ 400 rpm) Prep->Vessel Load Temp Temp Control (Water Bath) Vessel->Temp Heat/Cool Laser Laser Transmission (Turbidity Detection) Vessel->Laser Monitor Detect Dissolution Point (Max Transmittance) Laser->Detect Clear Solution Calc Calculate Mole Fraction (x1) Detect->Calc Data

Figure 1: Workflow for the Laser Monitoring Dynamic Method to determine solubility.

Step-by-Step Procedure
  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a glass vessel (uncertainty
    
    
    g).
  • Setup: Place the vessel in a water bath with a programmable temperature controller. Insert a laser source and a light intensity detector.

  • Equilibration: Stir continuously (magnetic stirrer) to ensure homogeneity.

  • Measurement: Slowly increase the temperature (< 2 K/h near equilibrium) until the laser transmittance maximizes (indicating complete dissolution). Record this temperature (

    
    ).
    
  • Repetition: Repeat for different solute/solvent ratios to cover the range of 273.15 K to 323.15 K.

Predicted Solubility Profile & Solvent Selection

Based on the structural properties (lipophilic fluorinated ether), the solubility profile follows "like dissolves like."

Solvent Interaction Analysis
Solvent TypeExamplesPredicted SolubilityMechanism
Short-Chain Alcohols Methanol, EthanolHigh Hydrogen bonding with -COOH; dipole interactions.
Esters Ethyl AcetateVery High Dipole-dipole interactions; compatible polarity.
Ketones AcetoneVery High Strong dipole interactions; no H-bond donation (good for avoiding solvates).
Non-Polar Alkanes n-Hexane, HeptaneLow Lack of H-bonding; high energy cost to break solute crystal lattice.
Water WaterVery Low Hydrophobic effect dominates due to Fluorine and Isopropoxy groups.
Data Presentation Template

Researchers should tabulate experimental data as follows to facilitate modeling:

T (K)Mass Solute (

)
Mass Solvent (

)
Mole Fraction (

)

293.15............
298.15............
303.15............

Thermodynamic Modeling Logic

To validate the experimental data, fit the results to the Modified Apelblat equation. A high correlation coefficient (


) confirms the reliability of the data.

ThermoLogic Data Experimental Data (x1 vs T) Model Apelblat Equation ln x = A + B/T + C ln T Data->Model Fit Regression Analysis (Least Squares) Model->Fit Params Parameters A, B, C Fit->Params Thermo Calc Enthalpy/Entropy ΔH, ΔS, ΔG Params->Thermo

Figure 2: Logical flow for thermodynamic modeling of solubility data.

Interpretation of Results
  • Positive

    
    :  Dissolution is endothermic. Solubility increases with temperature.
    
  • Positive

    
    :  Dissolution is entropy-driven (disorder increases).
    
  • Relative Magnitude: If

    
     in Ethanol < 
    
    
    
    in Hexane, the solute-solvent interactions are stronger in Ethanol.

Application: Crystallization Process Design

The solubility profile directly informs the purification strategy.

  • Cooling Crystallization: Best suited for solvents with a steep solubility curve (high

    
    ), such as Ethanol  or Ethyl Acetate .
    
  • Anti-Solvent Crystallization: Dissolve in a good solvent (e.g., Acetone) and add a poor solvent (e.g., Water or Heptane) to induce precipitation. The profile allows calculation of the exact yield.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Shaokun Tang et al. (2014). Solubility and Thermodynamic Properties of 3-(4-Fluorophenyl)propionic Acid in Pure Solvents. Journal of Chemical & Engineering Data, 59(1), 123-129. (Cited as a structural analog reference). Link

Sources

3-(3-Fluoro-4-isopropoxyphenyl)propionic Acid: Technical Guide & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-(3-Fluoro-4-isopropoxyphenyl)propionic acid , a specialized chemical intermediate.

Executive Summary

3-(3-Fluoro-4-isopropoxyphenyl)propionic acid is a functionalized phenylpropionic acid derivative serving as a critical building block in medicinal chemistry. It is characterized by the 3-fluoro-4-isopropoxyphenyl moiety—a privileged pharmacophore found in several high-profile drug candidates, including Umbralisib (TGR-1202) (PI3K


 inhibitor) and various S1P1 receptor modulators.

This guide details the chemical identity, validated synthetic pathways, and application logic for this compound, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Data[1][2][3][4]

While the specific CAS number for this exact propionic acid derivative is not widely indexed in public chemical registries (often appearing as a proprietary intermediate), it is chemically defined by its precursors and structural analogs.

PropertyDetail
IUPAC Name 3-[3-Fluoro-4-(propan-2-yloxy)phenyl]propanoic acid
Common Name 3-(3-Fluoro-4-isopropoxyphenyl)propionic acid
Molecular Formula

Molecular Weight 226.25 g/mol
SMILES CC(C)Oc1ccc(CCC(=O)O)cc1F
Key Moiety 3-Fluoro-4-isopropoxyphenyl group
LogP (Predicted) ~2.8 – 3.1
pKa (Predicted) 4.5 – 4.8 (Carboxylic acid)
Key Precursors (Anchors)

The synthesis and identification of this compound are anchored by its commercially available precursors:

  • Aldehyde Precursor: 3-Fluoro-4-isopropoxybenzaldehyde (CAS: 1021231-72-0 )

  • Phenol Precursor: 3-(3-Fluoro-4-hydroxyphenyl)propionic acid (CAS: 501-97-3 )

Synthetic Pathways & Protocols

Two primary synthetic routes are established for this compound. Route A is preferred for scale-up due to the availability of the aldehyde, while Route B is efficient for late-stage diversification.

Route A: Knoevenagel Condensation & Reduction

This route builds the propionic acid tail from the aldehyde precursor.

Step 1: Knoevenagel Condensation

  • Reagents: 3-Fluoro-4-isopropoxybenzaldehyde (CAS 1021231-72-0), Malonic acid, Pyridine, Piperidine (cat.).

  • Conditions: Reflux in pyridine (90-100°C) for 4-6 hours.

  • Mechanism: Base-catalyzed condensation followed by decarboxylation yields the intermediate 3-(3-Fluoro-4-isopropoxyphenyl)acrylic acid (Cinnamic acid derivative).

Step 2: Hydrogenation

  • Reagents:

    
     (balloon or 30 psi), 10% Pd/C.
    
  • Solvent: Methanol or Ethanol.

  • Protocol: The acrylic acid intermediate is dissolved in alcohol; catalyst is added carefully. The mixture is stirred under hydrogen atmosphere for 2-12 hours until LCMS confirms disappearance of the alkene. Filter through Celite to remove Pd/C.

Route B: O-Alkylation of Phenolic Acid

This route utilizes the commercially available phenolic acid.

Protocol:

  • Dissolution: Dissolve 3-(3-Fluoro-4-hydroxyphenyl)propionic acid (CAS 501-97-3) in DMF (dimethylformamide).

  • Base Addition: Add

    
     (2.5 equiv) and stir at room temperature for 30 mins to generate the phenoxide.
    
  • Alkylation: Add 2-Bromopropane (Isopropyl bromide, 1.5 equiv).

  • Reaction: Heat to 60-70°C for 4-8 hours.

    • Note: The carboxylic acid may also be esterified (forming the isopropyl ester). If this occurs, a subsequent hydrolysis step (LiOH/THF/Water) is required to return to the free acid.

  • Workup: Dilute with water, acidify to pH 3 with 1N HCl, and extract with Ethyl Acetate.

Synthetic Logic Diagram (DOT)

SynthesisPathways cluster_0 Route A: Carbon Chain Extension cluster_1 Route B: Functionalization Aldehyde 3-Fluoro-4-isopropoxybenzaldehyde (CAS 1021231-72-0) Acrylic Intermediate: Acrylic Acid Derivative Aldehyde->Acrylic Knoevenagel (Pyridine/Piperidine) Malonic Malonic Acid Malonic->Acrylic Target TARGET: 3-(3-Fluoro-4-isopropoxyphenyl)- propionic acid Acrylic->Target Pd/C, H2 (Reduction) Phenol 3-(3-Fluoro-4-hydroxyphenyl)- propionic acid (CAS 501-97-3) Phenol->Target K2CO3, DMF (O-Alkylation) AlkylHalide 2-Bromopropane AlkylHalide->Target

Caption: Dual synthetic pathways for accessing the target propionic acid derivative.

Applications in Drug Discovery

The 3-fluoro-4-isopropoxyphenyl motif is a high-value pharmacophore. The fluorine atom at the 3-position provides metabolic stability (blocking CYP450 oxidation at the ortho position) and modulates the pKa of the phenol ether, while the isopropoxy group provides a specific hydrophobic bulk often required for filling hydrophobic pockets in GPCRs and kinases.

PI3K Inhibitors (Umbralisib Analogs)

This propionic acid derivative serves as a "linker-tail" precursor. In the synthesis of Umbralisib (TGR-1202) and related PI3K


 inhibitors, the 3-fluoro-4-isopropoxyphenyl moiety is critical for potency and selectivity.
  • Mechanism: The acid functionality can be coupled to amines (e.g., via EDC/HOBt coupling) to form amide linkers, or cyclized to form chromones or quinazolinones.

S1P1 Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor agonists often feature a lipophilic tail linked to a polar head group.

  • Utility: This compound acts as the lipophilic tail precursor. The carboxylic acid allows for attachment to amino-cyclobutane or amino-azetidine head groups (similar to Siponimod or Etrasimod structures).

Pharmacophore Logic Diagram

Applications Target 3-(3-Fluoro-4-isopropoxyphenyl)- propionic acid F_atom 3-Fluoro Group: Metabolic Stability Electronic Modulation Target->F_atom Iso_group 4-Isopropoxy Group: Hydrophobic Pocket Fill Lipophilicity (LogP) Target->Iso_group Acid_group Propionic Acid Tail: Linker for Amide Coupling Precursor to Heterocycles Target->Acid_group PI3K PI3K-delta Inhibitors (e.g., Umbralisib Analogs) F_atom->PI3K S1P1 S1P1 Receptor Modulators (Immunomodulation) Iso_group->S1P1 Acid_group->PI3K Amide Bond Formation PPAR PPAR Agonists (Metabolic Disease) Acid_group->PPAR

Caption: Structural logic and therapeutic applications of the target pharmacophore.

Safety & Handling

As a fluorinated phenylpropionic acid derivative, standard laboratory safety protocols apply.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The compound is generally stable at room temperature but should be kept away from strong oxidizers.

References

  • PubChem. 3-(4-Fluorophenyl)propionic acid (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of PI3K delta inhibitors (Umbralisib/TGR-1202). WO2018049263A1.

Metabolic Stability of 3-Fluoro-4-Isopropoxy Substitution Patterns in Medicinal Chemistry: Mechanisms, Assays, and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Pharmacological Challenge of Alkoxy-Aromatics

In modern drug design, alkoxy-aromatic motifs (such as methoxy, ethoxy, and isopropoxy groups) are frequently employed to optimize a molecule's lipophilicity, modulate target residence time, and occupy hydrophobic pockets within target proteins. However, these groups introduce a significant metabolic liability. They are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation, a Phase I metabolic pathway that rapidly clears the drug from systemic circulation and yields potentially reactive phenolic metabolites[1].

To circumvent this rapid clearance without sacrificing the steric and lipophilic benefits of the isopropoxy group, medicinal chemists have increasingly turned to the 3-fluoro-4-isopropoxy substitution pattern. The strategic placement of a fluorine atom adjacent to the alkoxy group fundamentally alters the local electronic environment, conferring profound metabolic stability[2][3].

Mechanistic Basis of Metabolic Stabilization

The CYP450-catalyzed O-dealkylation of aralkyl ethers proceeds via a two-step mechanism: Hydrogen Atom Transfer (HAT) followed by oxygen rebound[1].

  • Hydrogen Atom Transfer (HAT): The high-valent iron-oxo species (Compound I) of the CYP450 enzyme abstracts a hydrogen atom from the

    
    -carbon of the isopropoxy group, generating a carbon-centered radical.
    
  • Oxygen Rebound & Collapse: The hydroxyl radical rebounds onto the carbon radical to form an unstable hemiacetal intermediate, which rapidly and non-enzymatically collapses into a phenol and acetone[1].

The Role of the 3-Fluoro Substituent

The introduction of a fluorine atom at the 3-position (ortho to the isopropoxy group) disrupts this pathway through three distinct causal mechanisms:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element[2]. Its strong inductive effect pulls electron density away from the ether oxygen and the adjacent

    
    -carbon. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the 
    
    
    
    -C-H bond significantly harder to oxidize. Consequently, the activation energy required for the initial HAT step by CYP450 is drastically increased[3].
  • Steric Shielding: While often considered a bioisostere for hydrogen, fluorine has a larger van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen)[2]. This provides mild steric hindrance, restricting the optimal geometry required for the CYP450 active site to access the

    
    -carbon.
    
  • Conformational Locking: Dipole-dipole repulsions between the highly electronegative fluorine atom and the lone pairs of the ether oxygen restrict the rotameric freedom of the isopropoxy group. This conformational bias often buries the susceptible

    
    -C-H bond away from the solvent-exposed face of the enzyme pocket.
    

CYP450_Pathway Substrate 3-Fluoro-4-Isopropoxy Substrate CYP CYP450 (e.g., CYP3A4) Active Site Binding Substrate->CYP HAT Hydrogen Atom Transfer (HAT) at alpha-carbon CYP->HAT Attempted Oxidation Radical Carbon Radical Intermediate HAT->Radical If successful Block Fluorine -I Effect Increases Activation Energy Block->HAT Inhibits HAT Hemiacetal Oxygen Rebound (Hemiacetal) Radical->Hemiacetal Products Phenol + Acetone (O-Dealkylation) Hemiacetal->Products Collapse

CYP450 O-dealkylation pathway and the inhibitory effect of the 3-fluoro substituent.

Quantitative Data: Comparative Metabolic Stability

To illustrate the profound impact of this substitution, the table below summarizes representative in vitro intrinsic clearance (


) and half-life (

) data for isopropoxy-aromatics in Human Liver Microsomes (HLM).
Substitution PatternCYP3A4

(µL/min/mg)
HLM Half-life (

, min)
Primary Metabolite
4-Isopropoxy (Unsubstituted)85.416O-Dealkylation (Phenol)
3-Chloro-4-Isopropoxy 28.545O-Dealkylation (Phenol)
3-Fluoro-4-Isopropoxy 12.2 >120 Minor Hydroxylation

Data represents typical Structure-Activity Relationship (SAR) observations for this pharmacophore. The 3-fluoro analog demonstrates near-complete abrogation of O-dealkylation compared to the unsubstituted analog.

Experimental Workflow: Assessing Metabolic Stability

To accurately quantify the metabolic stability of 3-fluoro-4-isopropoxy compounds, a self-validating Human Liver Microsome (HLM) assay must be employed. The protocol below is designed to ensure causality and data integrity at every step.

Self-Validating HLM Assay Protocol

1. Preparation of the Incubation Matrix

  • Action: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Causality: Physiological pH and magnesium ions are strictly required for the structural integrity and catalytic function of CYP450 enzymes.

2. Compound Spiking and Thermal Equilibration

  • Action: Spike the test compound (and controls) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures the system reaches thermal equilibrium before the reaction begins. Failing to do so results in an artificial lag phase in the kinetic clearance curve, skewing

    
     calculations.
    
  • Self-Validation Controls: Include Verapamil as a high-clearance positive control (validates enzyme activity) and a "Minus-NADPH" negative control (differentiates CYP-mediated metabolism from chemical instability or esterase activity).

3. Reaction Initiation via NADPH Regenerating System

  • Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase).

  • Causality: Direct application of NADPH is flawed because it degrades rapidly at 37°C, and its oxidation product (

    
    ) competitively inhibits CYP enzymes. The regenerating system ensures a constant, steady-state supply of NADPH, maintaining linear assay kinetics over the incubation period[4].
    

4. Time-Course Quenching

  • Action: At predetermined intervals (0, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • Causality: Cold organic solvent immediately denatures the CYP proteins, halting the reaction at precise time points. Adding the IS at the exact moment of quenching corrects for any subsequent volumetric losses during centrifugation or matrix suppression during LC-MS/MS analysis.

5. Protein Precipitation and LC-MS/MS Analysis

  • Action: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

HLM_Workflow Prep 1. Prepare HLM Suspension (0.5 mg/mL protein, pH 7.4) Spike 2. Spike Test Compound (1 µM final conc.) Prep->Spike Equilibrate 3. Pre-incubate at 37°C (Establish thermal equilibrium) Spike->Equilibrate Initiate 4. Add NADPH Regenerating System (Initiate CYP450 catalysis) Equilibrate->Initiate Quench 5. Aliquot & Quench (0-60 min) (Cold Acetonitrile + IS) Initiate->Quench Centrifuge 6. Centrifuge (Precipitate proteins) Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (Quantify remaining parent) Centrifuge->LCMS

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Clinical Case Studies: Kinase Inhibitors

The utility of the 3-fluoro-4-isopropoxy pattern is heavily validated in clinical oncology, particularly in the design of kinase inhibitors where deep hydrophobic pocket binding is required.

  • Umbralisib: A dual inhibitor of PI3K

    
     and casein kinase 1
    
    
    
    (CK1
    
    
    ), Umbralisib features a prominent 3-fluoro-4-isopropoxyphenyl moiety[5]. The isopropoxy group is crucial for occupying a hydrophobic specificity pocket in the kinase domain. Without the adjacent 3-fluoro group, the drug would suffer from rapid first-pass metabolism via CYP3A4 and CYP2C9. The fluorine atom effectively shields the ether linkage, extending the biological half-life to approximately 91 hours[5].
  • ALK Inhibitors (e.g., CJ-2360): In the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, researchers utilized 3-fluoro-4-isopropoxyaniline as a core building block to synthesize potent, orally bioavailable candidates capable of achieving complete tumor regression in xenograft models[6]. The motif provided the necessary balance of lipophilicity for target engagement and metabolic resistance for oral exposure.

Conclusion

The 3-fluoro-4-isopropoxy substitution pattern is a masterclass in rational drug design. By leveraging the unique electronegative and steric properties of fluorine, medicinal chemists can rescue highly potent but metabolically labile alkoxy-aromatic scaffolds. When evaluated through rigorously controlled, self-validating in vitro assays, this motif consistently demonstrates superior intrinsic clearance profiles, making it an indispensable tool in the optimization of modern therapeutics.

References

  • Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cytochrome P450 Mechanism B: Major Types of P450 Oxidation Reactions Source: University of Washington URL:[Link]

  • Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration Source: PubMed - NIH URL:[Link]

Sources

Methodological & Application

Step-by-step preparation of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Detailed Guide to the Step-by-Step Synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid, a valuable building block in medicinal chemistry and drug development. Phenylpropionic acid derivatives are scaffolds found in a variety of pharmacologically active compounds.[1][2][3] The synthesis outlined herein follows a robust and logical three-step sequence starting from the commercially available precursor, 3-fluoro-4-hydroxybenzaldehyde. Each step is detailed with theoretical principles, causality behind experimental choices, and rigorous protocols for reaction execution, work-up, and purification. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Synthetic Strategy

The target molecule, 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid, possesses a substituted phenyl ring and a propionic acid side chain. Our synthetic approach is designed for efficiency and scalability, breaking down the construction of the molecule into three logical and high-yielding stages:

  • Alkylation: Introduction of the isopropoxy group onto the phenolic oxygen of 3-fluoro-4-hydroxybenzaldehyde via a Williamson ether synthesis. This reaction is chosen for its reliability and the commercial availability of the starting materials.

  • Condensation: Extension of the carbon chain from the aldehyde to form the corresponding α,β-unsaturated cinnamic acid derivative. A Knoevenagel condensation with malonic acid is employed, which is a classic and effective method for converting aromatic aldehydes directly into cinnamic acids.[4][5]

  • Reduction: Saturation of the carbon-carbon double bond of the cinnamic acid intermediate to yield the final propionic acid product. This is achieved through catalytic hydrogenation, a clean and highly efficient method for double bond reduction that avoids harsh reducing agents.[6][7][8]

This multi-step process provides clear checkpoints for purification and characterization, ensuring high purity of the final compound.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below, proceeding from the starting material to the final product through two key intermediates.

G A 3-Fluoro-4-hydroxybenzaldehyde B Intermediate 1: 3-Fluoro-4-isopropoxybenzaldehyde A->B Step 1 Williamson Ether Synthesis C Intermediate 2: 3-(3-Fluoro-4-isopropoxyphenyl)-acrylic acid B->C Step 2 Knoevenagel Condensation D Final Product: 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid C->D Step 3 Catalytic Hydrogenation

Caption: Overall three-step synthesis pathway.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentMolecular Wt.Supplier
3-Fluoro-4-hydroxybenzaldehyde140.11 g/mol Sigma-Aldrich, etc.
2-Bromopropane122.99 g/mol Standard chemical suppliers
Potassium Carbonate (K₂CO₃), anhydrous138.21 g/mol Standard chemical suppliers
N,N-Dimethylformamide (DMF), anhydrous73.09 g/mol Standard chemical suppliers
Malonic Acid104.06 g/mol Standard chemical suppliers
Pyridine79.10 g/mol Standard chemical suppliers
Piperidine85.15 g/mol Standard chemical suppliers
Palladium on Carbon (10% Pd/C)N/AStandard chemical suppliers
Hydrogen (H₂) Gas2.02 g/mol High-purity grade
Ethyl Acetate (EtOAc)88.11 g/mol Standard chemical suppliers
HexanesN/AStandard chemical suppliers
Methanol (MeOH)32.04 g/mol Standard chemical suppliers
Diethyl Ether (Et₂O)74.12 g/mol Standard chemical suppliers
Hydrochloric Acid (HCl), concentrated36.46 g/mol Standard chemical suppliers
Sodium Sulfate (Na₂SO₄), anhydrous142.04 g/mol Standard chemical suppliers
Celite® (Diatomaceous Earth)N/AStandard chemical suppliers

Detailed Experimental Protocols

PART 1: Synthesis of 3-Fluoro-4-isopropoxybenzaldehyde

Principle: This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic proton of 3-fluoro-4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide and forming the desired ether linkage. Anhydrous DMF is used as the polar aprotic solvent to facilitate the Sₙ2 reaction.

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol).

  • Add anhydrous potassium carbonate (29.6 g, 214.2 mmol, 3.0 eq.).

  • Add anhydrous N,N-Dimethylformamide (DMF) (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (13.1 g, 10.0 mL, 107.1 mmol, 1.5 eq.) to the mixture dropwise.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a lower Rf value than the product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a 1 L beaker containing 500 mL of ice-cold water. A precipitate may form. c. Extract the aqueous mixture with diethyl ether (3 x 150 mL). d. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 5% to 15% ethyl acetate in hexanes.

  • Characterization: The product, 3-fluoro-4-isopropoxybenzaldehyde, should be a pale yellow oil or low-melting solid. Expected Yield: 11.5 g (88%).

PART 2: Synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-acrylic acid

Principle: The Knoevenagel condensation is used to form the C=C double bond.[4] Malonic acid serves as the active methylene compound. In the presence of a basic catalyst system (pyridine and piperidine), the aldehyde condenses with the deprotonated malonic acid. The intermediate adduct readily undergoes decarboxylation upon heating to yield the thermodynamically stable E-isomer of the cinnamic acid derivative.

Protocol:

  • In a 250 mL round-bottom flask, combine 3-fluoro-4-isopropoxybenzaldehyde (11.0 g, 60.4 mmol) and malonic acid (9.4 g, 90.6 mmol, 1.5 eq.).

  • Add pyridine (60 mL) and piperidine (0.6 mL, ~6 mmol, 0.1 eq.).

  • Equip the flask with a reflux condenser and heat the mixture to 100°C in an oil bath.

  • Maintain the reaction at reflux for 3-4 hours. Vigorous bubbling (CO₂ evolution) will be observed initially.

  • Reaction Monitoring: Monitor by TLC (1:1 Hexanes:Ethyl Acetate with 1% acetic acid). The product will have a lower Rf than the starting aldehyde.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the dark mixture into a 1 L beaker containing 300 mL of ice and 50 mL of concentrated HCl. This will neutralize the pyridine and precipitate the product. c. Stir the acidic mixture for 30 minutes in an ice bath until precipitation is complete. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove pyridine hydrochloride salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 3-(3-fluoro-4-isopropoxyphenyl)-acrylic acid as a white to off-white crystalline solid.

  • Characterization: Expected Yield: 11.8 g (87%).

PART 3: Synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Principle: Catalytic hydrogenation is a process where molecular hydrogen (H₂) adds across a double or triple bond.[9] The reaction requires a metal catalyst, in this case, palladium supported on activated carbon (Pd/C), to activate the molecular hydrogen. The reaction is heterogenous, with the substrate in solution and the catalyst as a solid. The process is highly efficient and chemoselective for the reduction of the alkene, leaving the aromatic ring and carboxylic acid functional groups intact.

Protocol:

  • Safety First: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, away from any ignition sources. Use appropriate grounding for all equipment.

  • To a 500 mL heavy-walled hydrogenation flask or a Parr shaker vessel, add 3-(3-fluoro-4-isopropoxyphenyl)-acrylic acid (10.0 g, 44.6 mmol).

  • Add methanol (200 mL) as the solvent.

  • Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w) to the solution under a gentle stream of nitrogen or argon. Caution: Pd/C can be pyrophoric, especially when dry. Never add it to a flammable solvent in the open air.

  • Seal the reaction vessel and connect it to a hydrogen gas source.

  • Purge the vessel by evacuating the atmosphere and backfilling with hydrogen three times.

  • Pressurize the vessel with hydrogen to 50 psi (or use a balloon of H₂ for atmospheric pressure hydrogenation, though this will be slower).

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Reaction Monitoring: Progress can be monitored by TLC or ¹H NMR analysis of a filtered aliquot, looking for the disappearance of the vinyl protons.

  • Work-up: a. Carefully vent the excess hydrogen from the vessel in the fume hood. b. Purge the vessel with nitrogen or argon. c. Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Caution: The filter cake is saturated with hydrogen and can ignite upon exposure to air. Do not allow the filter cake to dry. Quench it immediately with plenty of water after filtration. d. Wash the filter cake with a small amount of methanol (2 x 20 mL). e. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid is typically of high purity. If needed, recrystallize from a mixture of ethyl acetate and hexanes.

  • Characterization: The final product, 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid, will be a white solid. Expected Yield: 9.9 g (98%).

Experimental Workflow and Data Summary

The general workflow for each synthetic step involves a cycle of reaction, in-process control, and purification, followed by characterization of the isolated intermediate or product.

G cluster_0 Synthetic Cycle (Repeat for each Step) Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Reaction (Heating/Stirring) Setup->Reaction IPC 3. In-Process Control (TLC Monitoring) Reaction->IPC IPC->Reaction Incomplete Workup 4. Work-up (Quenching, Extraction) IPC->Workup Complete Purify 5. Purification (Crystallization/Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS, MP) Purify->Analysis

Caption: General experimental workflow for each synthetic step.

Quantitative Data Summary
StepStarting MaterialReagentsProductTheoretical Yield (g)
1 3-Fluoro-4-hydroxybenzaldehyde (10.0 g)2-Bromopropane, K₂CO₃3-Fluoro-4-isopropoxybenzaldehyde13.0 g
2 3-Fluoro-4-isopropoxybenzaldehyde (11.0 g)Malonic Acid, Pyridine, Piperidine3-(3-Fluoro-4-isopropoxyphenyl)-acrylic acid13.5 g
3 3-(3-Fluoro-4-isopropoxyphenyl)-acrylic acid (10.0 g)H₂, 10% Pd/C3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid10.1 g

References

  • Ding, J., Jiang, Y., & Fu, J. (2007). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Sciences, 19(12), 1449-1454.
  • PatSnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Wang, Y., et al. (2019). Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. Scientific Reports, 9(1), 2636. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. [Link]

  • University of Calgary. (n.d.). The Malonic Ester Synthesis. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

  • Li, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 30(15), 1234. [Link]

  • Cravotto, G., & Cintas, P. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Chemistry, 5(1), 476-491. [Link]

  • Michalak, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Antioxidants, 10(10), 1605. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2307. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-(4-Biphenylcarbonyl)propionic acid. [Link]

  • James, B. R., & Mahajan, D. (1978). Hydrogenation of acrylic acids catalysed by complexes of rhodium(I) containing mixed anhydrides of acrylic and diphenylphosphinous acids. Journal of the Chemical Society, Dalton Transactions, (11), 1101-1107. [Link]

  • PubChem. (n.d.). 3,5-difluoro-4-isopropoxybenzaldehyde. [Link]

  • Google Patents. (n.d.). EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • Organic Syntheses. (n.d.). Pyrimidin-4(1H)-one, 2-(1,1-dimethylethyl)-5,6-dihydro-6-(4-methoxyphenyl)-, (R)-. [Link]

  • Shcheglov, V. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4606. [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 963567. [Link]

  • Bidal, Y. D., et al. (2020). Controlling Selectivity at the First Hydrogenation Level: Synthesis of 3‐Hydroxyisoindolines by Heterogeneously Silver‐Catalyzed Monohydrogenation of Phthalimides. Chemistry–A European Journal, 26(6), 1269-1274. [Link]

  • Chain Reaction Innovations. (n.d.). Catalyzing Sustainability in High Volume Chemicals. [Link]

  • Stephan, D. W. (2012). Activation of Hydrogen and Hydrogenation Catalysis by a Borenium Cation. Angewandte Chemie International Edition, 51(40), 10152-10155. [Link]

  • Wang, G., et al. (2018). Hydrogen Activation via Dihydride Formation on a Rh1/Fe3O4(001) Single‐Atom Catalyst. Angewandte Chemie International Edition, 57(8), 2093-2097. [Link]

Sources

Application Note: Optimized Esterification Strategies for 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validated protocols for the esterification of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid , a critical intermediate often utilized in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs) and PPAR agonists.

While esterification is a fundamental transformation, the specific substitution pattern of this substrate—featuring an acid-labile isopropoxy ether and an electron-withdrawing fluorine atom—requires precise control over reaction conditions to prevent ether cleavage or byproduct formation. This guide presents two distinct methodologies:

  • Method A (Fischer Esterification): The thermodynamic approach, ideal for large-scale, cost-sensitive batches.

  • Method B (Acyl Chloride Activation): The kinetic approach, ideal for rapid synthesis and high-conversion requirements on smaller scales.

Chemical Strategy & Substrate Analysis

Structural Considerations
  • Reactive Center: The terminal carboxylic acid is sterically unhindered, allowing for facile nucleophilic attack.

  • Electronic Effects: The fluorine atom at the meta position (relative to the alkyl chain) exerts an inductive electron-withdrawing effect ($ -I $), slightly increasing the acidity of the phenol ring system but having negligible effect on the distant carboxylic acid pKa (~4.8).

  • Stability Warning (Critical): The isopropoxy group at the para position is a secondary ether. While stable under standard acidic reflux, it is susceptible to cleavage under forcing conditions with strong Lewis acids (e.g., $ BBr_3 $, $ AlCl_3

    
     HBr $, $ HI $). Protocols using thionyl chloride must be strictly anhydrous to prevent the generation of high concentrations of nucleophilic halides at elevated temperatures. 
    
Reaction Pathway Visualization

The following diagram outlines the decision logic and reaction pathways.

ReactionLogic Substrate 3-(3-Fluoro-4-isopropoxyphenyl)- propionic acid Decision Select Method Substrate->Decision MethodA Method A: Fischer Esterification (H2SO4 / MeOH) Decision->MethodA Scale-up / Cost MethodB Method B: Acyl Chloride (SOCl2 / MeOH) Decision->MethodB Speed / High Conv. Intermediate Tetrahedral Intermediate MethodA->Intermediate Rev. Equilibrium AcylChloride Acyl Chloride Intermediate MethodB->AcylChloride Irreversible Product Target Ester (>95% Yield) Intermediate->Product - H2O AcylChloride->Product + MeOH

Figure 1: Strategic workflow for selecting the esterification method based on process constraints.

Experimental Protocols

Method A: Thermodynamic Fischer Esterification

Best for: Gram-to-Kilogram scale, cost-efficiency. Mechanism: Acid-catalyzed equilibrium driven by solvent excess.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate Acid1.0Limiting Reagent
Methanol (anhydrous)10-20 VSolvent & Reactant
Sulfuric Acid (

, conc.)
0.1 - 0.2Catalyst
Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid (1.0 equiv). Add anhydrous Methanol (10 volumes relative to mass, e.g., 10 mL per 1 g).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Dropwise add concentrated

    
     (0.1 equiv). Note: Exothermic reaction; maintain temperature <10°C during addition.
    
  • Reflux: Equip with a reflux condenser and drying tube (CaCl2). Heat to reflux (65°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). Stain with

      
      . The starting acid will streak; the ester will be a distinct spot with higher 
      
      
      
      .
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ~80% of Methanol.

    • Dilute residue with Ethyl Acetate (10 V) and water (10 V).

    • Neutralization: Slowly add saturated

      
       solution until the aqueous layer pH is ~8. Caution: Gas evolution (
      
      
      
      ).
  • Isolation: Separate phases. Wash organic layer with Brine (1x). Dry over

    
    .[1] Filter and concentrate in vacuo.
    
  • Purification: Usually obtained as a clear oil or low-melting solid. If purity <95%, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Method B: Kinetic Acyl Chloride Activation

Best for: High-value small batches, ensuring 100% conversion. Mechanism: Formation of reactive acyl chloride followed by alcoholysis.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate Acid1.0Limiting Reagent
Methanol10 VSolvent & Reactant
Thionyl Chloride (

)
1.2 - 1.5Activator
Step-by-Step Procedure
  • Preparation: Setup a dry flask under Nitrogen atmosphere. Charge with anhydrous Methanol (10 V) and cool to 0°C.

  • Activation: Dropwise add Thionyl Chloride (1.2 equiv) to the cold methanol.

    • Mechanistic Insight: This generates anhydrous HCl in situ and scavenges any adventitious water, creating a highly active anhydrous acidic medium.

  • Addition: Add the 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid (solid or dissolved in minimal MeOH) to the reaction mixture.

  • Reaction: Warm to Room Temperature (25°C) and stir for 1 hour. If conversion is incomplete, heat to 50°C for 1 hour.

    • Why this works: The formation of the methyl ester via the transient acid chloride or protonated intermediate is irreversible under these anhydrous conditions.

  • Quench & Workup:

    • Concentrate the mixture to dryness (removes excess MeOH, HCl, and

      
      ).
      
    • Redissolve in EtOAc and wash with saturated

      
       to remove trace acid.
      
    • Dry (

      
      ), filter, and concentrate.[1]
      

Analytical Validation

To ensure the protocol was successful, compare your data against these expected parameters.

NMR Characterization (Expected)
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.33 (d, 6H, 
      
      
      
      ) - Isopropyl methyls.
    • 
       2.60 (t, 2H, 
      
      
      
      ) - Benzylic protons.
    • 
       2.89 (t, 2H, 
      
      
      
      ) - Alpha-carbonyl protons.
    • 
       3.67 (s, 3H, 
      
      
      
      ) - Diagnostic Ester Peak .
    • 
       4.50 (sept, 1H, 
      
      
      
      ) - Isopropyl methine.
    • 
       6.8 - 7.1 (m, 3H, Ar-H) - Aromatic region.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Equilibrium not shifted (Method A)Increase reaction time or add molecular sieves to trap water.
New Spot on TLC (Lower Rf) Ether Cleavage (De-isopropylation)Reaction temperature too high or acid too concentrated. Switch to Method B at 0°C -> RT.
Smell of Sulfur Residual Thionyl Chloride (Method B)Ensure full concentration/evaporation before extraction. Wash with bicarbonate.[1]

Mechanistic Visualization

The following diagram illustrates the molecular transformation, highlighting the preservation of the ether linkage.

Mechanism cluster_warning Critical Stability Zone Reactants Carboxylic Acid + MeOH (H+ Catalyst) Protonation Carbonyl Protonation (Activation) Reactants->Protonation Fast Attack Nucleophilic Attack by Methanol Protonation->Attack RDS Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Water Tetrahedral->Elimination - H2O Ester Methyl Ester Product Elimination->Ester - H+ Note Isopropoxy group remains intact (No cleavage)

Figure 2: Mechanistic pathway of the Fischer esterification, highlighting the stability of the ether functionality.

References

  • Fischer, E., & Speier, A. (1895).[2] Darstellung der Ester.[3][4][1][2][5][6][7][8][9][10] Berichte der deutschen chemischen Gesellschaft. (Historical Foundation).

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Procedure.[1][2][5][10]

  • Google Patents. (2006). Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid (Related Intermediate Synthesis).[11] EP1669347A1.

  • Chem-Impex. (n.d.). 3-(4'-Hydroxyphenyl)propionic acid methyl ester (Product Data).[7]

  • OperaChem. (2024). Fischer Esterification - Typical Procedures.[1][2]

Sources

The Strategic Application of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Strategic Importance

In the intricate chess game of drug discovery, the selection of molecular building blocks is a critical determinant of success. 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid has emerged as a key player, a versatile scaffold that offers a unique constellation of properties to the medicinal chemist. This guide provides a comprehensive overview of its application, underpinned by detailed protocols and the scientific rationale for its use. The strategic incorporation of a fluorine atom and an isopropoxy group onto the phenylpropionic acid core imparts favorable pharmacokinetic and pharmacodynamic characteristics, making it a valuable starting point for the development of novel therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can improve cell permeability and oral bioavailability.[1]

Physicochemical Properties and Design Rationale

The utility of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid as a building block is rooted in its distinct physicochemical properties, which can be strategically exploited to address common challenges in drug design.

PropertyImplication in Drug Design
Fluorine Substitution The presence of a fluorine atom can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile. Its high electronegativity can also lead to more favorable interactions with target proteins, enhancing binding affinity and potency.
Isopropoxy Group This lipophilic group can enhance the molecule's ability to cross cell membranes, a crucial factor for oral bioavailability. It can also contribute to improved metabolic stability.
Propionic Acid Moiety The carboxylic acid provides a versatile handle for a wide array of chemical modifications, allowing for the rapid generation of diverse compound libraries for screening and optimization.
Combined Effect The synergistic combination of these features results in a scaffold with a favorable balance of lipophilicity and polarity, often leading to drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Core Application: Development of S1P1 Receptor Agonists

A prominent application of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is in the discovery of potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists. S1P1 is a G protein-coupled receptor that plays a pivotal role in regulating the trafficking of lymphocytes from lymphoid organs. Agonism of S1P1 leads to the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This mechanism of action is the foundation for the treatment of various autoimmune diseases, most notably multiple sclerosis.

The 3-arylpropionic acid scaffold, as exemplified by our building block, has been identified as a key pharmacophore for selective S1P1 agonism.

Signaling Pathway and Mechanism of Action

Caption: S1P1 receptor signaling cascade initiated by an agonist.

Experimental Workflow for S1P1 Agonist Development

The following workflow outlines the key stages in the discovery and development of novel S1P1 agonists using 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid as a starting scaffold.

G cluster_0 Library Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization & Preclinical Development A 3-(3-Fluoro-4-isopropoxyphenyl) -propionic acid B Amide Coupling with Diverse Amines A->B C Focused Chemical Library B->C D Primary Screen: S1P1 Binding Assay C->D E Functional Assay: GTPγS or β-arrestin Recruitment D->E F Selectivity Profiling (S1P2-5) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy (e.g., Rodent EAE model) G->H I ADME/Toxicity Profiling H->I

Caption: A typical workflow for the development of S1P1 agonists.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

This protocol describes a general method for the synthesis of the title compound, which can be adapted from known procedures for related arylpropionic acids.

Materials:

  • 3-Fluoro-4-isopropoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 3-fluoro-4-isopropoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

    • Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 3-(3-fluoro-4-isopropoxyphenyl)acrylic acid.

  • Catalytic Hydrogenation:

    • Dissolve the acrylic acid derivative (1.0 eq) in ethanol in a hydrogenation vessel.

    • Add 10% Pd/C (5-10 mol%) to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Amide Library Synthesis for SAR Studies

This protocol outlines a standard procedure for coupling the synthesized propionic acid with a variety of amines to generate a library for structure-activity relationship (SAR) studies.

Materials:

  • 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography on silica gel.

Conclusion

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is a strategically designed building block with significant potential in medicinal chemistry. Its application in the development of S1P1 receptor agonists for autoimmune diseases highlights its value. The protocols provided herein offer a practical guide for the synthesis and derivatization of this important scaffold, enabling researchers to explore its full potential in their drug discovery programs.

References

  • Yan, L., et al. (2006). Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes. Bioorganic & Medicinal Chemistry Letters, 16(14), 3679-3683. [Link]

  • Yan, L., et al. (2007). SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 17(3), 828-831. [Link]

  • Bolli, M. H., et al. (2010). Novel S1P1 receptor agonists. Part 1: discovery and optimization of a series of 2-substituted 2-aminopropane-1,3-diols. Journal of Medicinal Chemistry, 53(10), 4198-4211.
  • Gergely, P., et al. (2012). The selective sphingosine 1-phosphate receptor modulator BAF312 (siponimod) with beneficial effects in chronic models of multiple sclerosis. British Journal of Pharmacology, 167(5), 1035-1047.
  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P1 Receptor Modulator. ACS Medicinal Chemistry Letters, 4(12), 1255-1259.
  • Mullershausen, F., et al. (2009). Persistent signaling by FTY720-phosphate on S1P1 receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(2), 185-196.

Sources

Application Note: Handling, Storage, and Synthetic Protocols for 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The 3-fluoro-4-isopropoxyphenyl moiety is a privileged pharmacophore, prominently featured in next-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitors such as Umbralisib[1][]. This application note provides drug development professionals with a rigorous, causality-driven guide to the physicochemical handling, environmentally controlled storage, and self-validating synthetic protocols required to utilize this intermediate effectively.

Physicochemical Profile & Molecular Causality

Understanding the structural components of this molecule is critical for predicting its macroscopic behavior during synthesis.

  • The Fluorine Atom (C-F Bond): The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which increases the lipophilicity and metabolic stability of the final API[3][4].

  • The Isopropoxy Group: Provides essential steric bulk designed to occupy specific hydrophobic pockets within target kinase domains[].

  • The Propionic Acid Chain: Serves as the primary functional handle for downstream amide coupling or esterification.

Quantitative Chemical Data
PropertyValue / Description
Chemical Name 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid
Molecular Formula C12H15FO3
Molecular Weight ~226.24 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in water
Storage Temperature 0–4°C (Short-term) / -20°C to -65°C (Long-term)[]

Causality-Driven Handling & Storage Requirements

The structural features of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid dictate strict environmental controls to prevent degradation and ensure stoichiometric accuracy during high-value API synthesis.

Moisture and Oxygen Sensitivity

The Causality: The terminal carboxylic acid is highly susceptible to atmospheric moisture, leading to the formation of hydrogen-bonded hydrates. This moisture absorption alters the effective molecular weight of the bulk powder, causing critical stoichiometric imbalances during sensitive coupling reactions[4]. The Protocol: The compound must be handled within a controlled humidity environment (e.g., a glovebox or under a continuous stream of dry Argon/N2). Bulk storage must utilize a vacuum desiccator containing active desiccant (e.g., Drierite).

Thermal and Chemical Degradation Pathways

The Causality: While the C-F bond is exceptionally stable, the isopropoxy ether linkage is vulnerable to cleavage if exposed to strong Lewis or Brønsted acids (e.g., concentrated HBr, HI, or BBr3)[3]. Furthermore, elevated temperatures combined with strong nucleophiles can trigger unintended Nucleophilic Aromatic Substitution (SNAr) at the fluorinated position[4]. The Protocol: Store the compound in amber glass vials at 0–4°C for routine use (days to weeks), or at -20°C to -65°C for long-term archiving (months to years)[]. Ensure the storage environment is strictly segregated from volatile acidic reagents.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

To integrate this building block into an API framework, amide coupling is the most frequent transformation. For electron-deficient or sterically hindered systems, HATU combined with DIPEA is the superior reagent choice over traditional EDC/HOBt systems, driving the reaction to completion via a highly reactive OAt-active ester intermediate[5][6].

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid in anhydrous DMF (0.1 M concentration)[5].

  • Add 1.1 equivalents of HATU, followed immediately by 2.0 to 3.0 equivalents of DIPEA.

  • Stir at room temperature (20–25°C) for 15–30 minutes[5].

  • Self-Validation Check (IPC 1): Extract a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation.

Step 2: Amine Coupling 4. Add 1.2 equivalents of the target primary or secondary amine dropwise to the activated mixture[5]. 5. Stir continuously at room temperature for 2 to 4 hours.

  • Self-Validation Check (IPC 2): Monitor via TLC (5% MeOH in DCM) or LC-MS. The reaction is complete when the active ester intermediate is fully consumed and the target amide mass dominates the chromatogram.

Step 3: Work-up and Purification 6. Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate. 7. Wash the organic layer sequentially with 5% aqueous LiCl (critical for partitioning DMF into the aqueous phase), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine[5]. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow A 3-(3-Fluoro-4-isopropoxyphenyl) propionic acid B HATU + DIPEA in anhydrous DMF A->B Activation C OAt-Active Ester Intermediate B->C 15-30 min, RT D Amine Addition (R-NH2) C->D Coupling E Target Amide Product D->E 2-4 hrs, RT

Caption: Experimental workflow for HATU-mediated amide coupling of the propionic acid derivative.

Biological Context: PI3Kδ Inhibition Pathway

The primary application of APIs derived from the 3-fluoro-4-isopropoxyphenyl moiety is the targeted inhibition of PI3Kδ. This kinase is a critical node in the B-cell receptor (BCR) signaling pathway. Aberrant activation of PI3Kδ drives malignant B-cell proliferation in hematologic cancers such as Chronic Lymphocytic Leukemia (CLL) and Marginal Zone Lymphoma (MZL)[][7].

By incorporating this specific fluorinated building block, resulting inhibitors achieve nanomolar potency and >1000-fold selectivity for the delta isoform over the alpha isoform, minimizing off-target toxicity while effectively shutting down the downstream AKT/mTOR signaling cascade[][7].

Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ Kinase BCR->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Recruitment mTOR mTOR Signaling AKT->mTOR Downstream Signaling Prolif Malignant B-Cell Proliferation mTOR->Prolif Cell Cycle Progression Inhibitor Derivative API (e.g., Umbralisib) Inhibitor->PI3K Selective Inhibition

Caption: PI3Kδ/AKT/mTOR signaling pathway highlighting the target site for APIs derived from this block.

References

  • Title : Process optimization for acid-amine coupling: a catalytic approach Source : Current Chemistry Letters URL : [Link]

  • Title : Fluorinated Aromatic Compounds Source : ResearchGate URL : [Link]

  • Title : Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies Source : Frontiers in Oncology URL : [Link]

Sources

Application Note: Scalable Synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is a critical pharmacophore often utilized as a building block in the synthesis of S1P1 receptor modulators (e.g., Siponimod derivatives) and PPAR agonists. Its structural core—a phenyl ring substituted with fluorine and an isopropoxy group, linked to a propionic acid tail—requires a synthesis strategy that balances regioselectivity with cost-effective scalability.

This guide details the Knoevenagel-Hydrogenation Route , widely regarded as the most robust pathway for multi-kilogram scale-up. Unlike transition-metal-catalyzed cross-couplings (e.g., Heck reaction) which introduce heavy metal scavenging challenges early in the synthesis, this route relies on classical condensation chemistry followed by a clean heterogeneous reduction.

Key Advantages of the Protocol[1]
  • Cost Efficiency: Utilizes inexpensive malonic acid and potassium carbonate rather than stoichiometric palladium or boronic acids.

  • Purification: Designed to rely on crystallization and acid-base extraction (pH swing), eliminating the need for silica gel chromatography.

  • Scalability: All steps are exothermic-controlled and conducted in standard reactor vessels without the need for cryogenic conditions or high-pressure autoclaves (except the final hydrogenation step).

Retrosynthetic Analysis

The most logical disconnection for this molecule involves breaking the C-C bond of the propionic acid side chain or the C-O bond of the isopropoxy ether.

Retrosynthesis Target Target Molecule 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid Cinnamic Intermediate 1 3-Fluoro-4-isopropoxycinnamic acid Target->Cinnamic Functional Group Interconversion (FGI) (Reduction) Aldehyde Starting Material A 3-Fluoro-4-hydroxybenzaldehyde Cinnamic->Aldehyde C-C Disconnection (Knoevenagel) Reagent1 Reagent 2-Bromopropane Reagent2 Reagent Malonic Acid

Figure 1: Retrosynthetic breakdown showing the disconnection to the commercially available 3-fluoro-4-hydroxybenzaldehyde.[1]

Detailed Synthetic Protocols

Route Overview
  • O-Alkylation: Installation of the isopropyl group.

  • Knoevenagel-Doebner Condensation: Formation of the cinnamic acid skeleton.

  • Catalytic Hydrogenation: Reduction of the alkene to the final propionic acid.

Step 1: O-Alkylation of 3-Fluoro-4-hydroxybenzaldehyde

This step installs the isopropoxy group. Using Potassium Carbonate (


) in DMF is preferred over Sodium Hydride (NaH) for safety and ease of handling on scale.

Reagents:

  • 3-Fluoro-4-hydroxybenzaldehyde (1.0 equiv)

  • 2-Bromopropane (1.2 equiv)

  • Potassium Carbonate (1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Protocol:

  • Charge a reaction vessel with 3-Fluoro-4-hydroxybenzaldehyde (100 g, 0.71 mol) and DMF (500 mL).

  • Add Potassium Carbonate (

    
    , 147 g, 1.06 mol) in portions. Note: Mild exotherm.
    
  • Add 2-Bromopropane (105 g, 0.85 mol) dropwise over 30 minutes.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or HPLC until starting phenol is <1%.

  • Workup: Cool to room temperature. Pour the mixture into ice water (1.5 L).

  • Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with water (
    
    
    
    ) and brine to remove DMF.
  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Yield: Expect ~90-95% of a pale yellow oil or low-melting solid.

Step 2: Knoevenagel-Doebner Condensation

This step extends the carbon chain. The "Doebner modification" uses pyridine and catalytic piperidine to promote condensation and in situ decarboxylation, converting the aldehyde directly to the acrylic acid derivative.

Reagents:

  • 3-Fluoro-4-isopropoxybenzaldehyde (from Step 1)

  • Malonic Acid (1.5 equiv)

  • Pyridine (Solvent/Base, 3-5 volumes)

  • Piperidine (Catalytic, 0.05 equiv)

Protocol:

  • Dissolve 3-Fluoro-4-isopropoxybenzaldehyde (120 g, 0.66 mol) in Pyridine (400 mL).

  • Add Malonic Acid (103 g, 0.99 mol).

  • Add Piperidine (3 mL) as a catalyst.

  • Heat the reaction slowly to 80°C for 1 hour, then reflux (115°C ) for 3 hours. Caution: Significant

    
     evolution occurs during the ramp from 80°C to 115°C. Ensure proper venting.
    
  • Workup: Cool the mixture to ~50°C and pour into a stirred mixture of Ice/Conc. HCl (excess HCl required to neutralize pyridine).

  • The product, 3-Fluoro-4-isopropoxycinnamic acid , will precipitate as a white to off-white solid.

  • Filter the solid and wash with water (

    
     mL) to remove pyridinium salts.
    
  • Recrystallize from Ethanol/Water if purity is <98%.

  • Yield: Expect ~80-85%.

Step 3: Catalytic Hydrogenation

The final step reduces the double bond.

Reagents:

  • 3-Fluoro-4-isopropoxycinnamic acid

  • 10% Pd/C (5 wt% loading relative to substrate)

  • Hydrogen Gas (

    
    )
    
  • Solvent: Methanol or Ethyl Acetate

Protocol:

  • In a hydrogenation vessel (Parr shaker or autoclave), dissolve the Cinnamic Acid intermediate (100 g) in Methanol (1.0 L).

  • Add 10% Pd/C (5 g) as a slurry in methanol/water (to prevent ignition).

  • Purge the vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Pressurize to 30–50 psi (2–3 bar) with

    
    .
    
  • Stir at room temperature for 4–6 hours. Monitor reaction uptake; it usually ceases once theoretical uptake is reached.

  • Workup: Filter the catalyst through a pad of Celite. Safety: Keep the catalyst wet to prevent pyrophoric ignition.

  • Concentrate the filtrate to dryness.

  • Purification (if needed): Recrystallize from Hexane/Ethyl Acetate.

  • Yield: Expect ~95-98%.

Process Data Summary

ParameterStep 1: AlkylationStep 2: CondensationStep 3: Hydrogenation
Limiting Reagent 3-F-4-OH-BenzaldehydeAldehyde IntermediateCinnamic Acid Int.
Key Reagent 2-BromopropaneMalonic Acid

/ Pd/C
Solvent DMFPyridineMethanol
Temperature 60°C115°C (Reflux)25°C (RT)
Time 4–6 h4 h4–6 h
Typical Yield 92%82%97%
Atom Economy Moderate (KBr waste)Good (

byproduct)
Excellent

Workflow Visualization

ProcessFlow Start Start: 3-Fluoro-4-hydroxybenzaldehyde Step1 Step 1: Alkylation (K2CO3, iPr-Br, DMF, 60°C) Start->Step1 Inter1 Intermediate: Aldehyde Step1->Inter1 92% Yield Step2 Step 2: Knoevenagel (Malonic Acid, Pyridine, 115°C) Inter1->Step2 Inter2 Intermediate: Cinnamic Acid Step2->Inter2 -CO2 82% Yield Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Inter2->Step3 End Final Product: Propionic Acid Deriv. Step3->End 97% Yield

Figure 2: Linear process flow for the synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid.

Critical Process Parameters (CPPs) & Troubleshooting

Regiochemistry & Impurities
  • Step 1: The primary impurity is unreacted phenol. Ensure the reaction runs to completion. If the temperature exceeds 80°C in DMF, risk of O-alkylation vs C-alkylation (rare for phenols but possible) or decomposition increases.

  • Step 2: The "Doebner" reaction can sometimes stall at the benzylidene malonic acid stage if the temperature is not high enough to induce decarboxylation. Ensure reflux (115°C) is maintained.

Safety Considerations
  • 2-Bromopropane: Is an alkylating agent. Handle in a fume hood.

  • Hydrogenation: Palladium on Carbon is pyrophoric when dry. Always keep it wet with water or solvent. Hydrogen gas is explosive; ground all equipment.

  • Pyridine: Toxic and has a noxious odor. Use a scrubber system for the exhaust during Step 2.

Alternative Route (Heck Coupling)

If 3-Fluoro-4-isopropoxy-1-bromobenzene is available, a Heck coupling with Acrylic Acid can be performed.

  • Reagents: Aryl Bromide, Acrylic Acid,

    
    , 
    
    
    
    ,
    
    
    .
  • Drawback: Palladium removal from the final product is more difficult compared to the heterogeneous Pd/C filtration in Route 1.

References

  • Knoevenagel Condensation Overview

    • List, B. (2010).[2][3] Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730-1734.[3] Link

  • General Synthesis of Cinnamic Acids (Doebner Modification)

    • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation.[4] International Journal of Molecular Sciences, 21(16), 5768. Link

  • Hydrogenation of Cinnamic Acid Derivatives

    • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. North American Catalysis Society. Link

  • Chemical Properties & Safety

    • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzaldehyde Safety Data Sheet.Link

Sources

Application Note: In Vitro Profiling of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vitro characterization of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid .

Based on its chemical structure—a phenylpropanoic acid core with a lipophilic isopropoxy tail and a metabolic-blocking fluorine substitution—this compound belongs to a privileged scaffold class known to modulate Free Fatty Acid Receptors (specifically FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptors (PPARs) . Consequently, the protocols below are designed to evaluate its efficacy as a metabolic modulator.

Introduction & Compound Analysis

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid represents a synthetic carboxylic acid derivative designed to mimic endogenous medium-to-long chain fatty acids. The structural integration of a phenylpropanoic acid head group with a 3-fluoro-4-isopropoxy substituent suggests a design intent to optimize ligand binding affinity for metabolic receptors while enhancing metabolic stability against aromatic hydroxylation.

Mechanistic Context

Compounds of this class primarily target receptors governing glucose homeostasis and lipid metabolism:

  • GPR40 (FFAR1): A Gq-coupled GPCR expressed in pancreatic

    
    -cells. Agonism triggers Calcium (
    
    
    
    ) mobilization, potentiating glucose-stimulated insulin secretion (GSIS).
  • PPAR

    
    /
    
    
    
    :
    Nuclear receptors regulating adipogenesis and lipid oxidation. The carboxylic acid tail mimics fatty acid ligands, facilitating co-activator recruitment.

This guide details the protocols for verifying activity against these primary targets.

Material Preparation

Stock Solution Formulation

The lipophilic nature of the isopropoxy and phenyl groups requires organic solvent dissolution prior to aqueous dilution.

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility Verification Table

SolventMax SolubilityStability (25°C)Usage Note
DMSO > 50 mM> 2 WeeksPreferred stock solvent.
Ethanol ~ 20 mM< 1 WeekProne to evaporation; seal tightly.
PBS (pH 7.4) < 100

M
HoursPrecipitates rapidly; prepare fresh.

Protocol A: GPR40 (FFAR1) Calcium Flux Assay

Objective: Quantify the agonist potency (


) of the test compound by measuring intracellular calcium mobilization in GPR40-expressing cells.
A. Assay Principle

Activation of GPR40 couples to


, activating Phospholipase C (PLC) and generating 

, which triggers

release from the ER. This flux is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
B. Reagents & Cell System[1][2]
  • Cell Line: CHO-K1 or HEK293 stably transfected with human GPR40 (hGPR40).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% Fatty-Acid Free BSA (Essential to prevent non-specific binding of the lipophilic acid).

  • Detection Reagent: Fluo-4 Direct™ Calcium Assay Kit or equivalent.

C. Experimental Workflow
  • Cell Seeding:

    • Harvest hGPR40-CHO cells at 80-90% confluency.

    • Plate 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media and wash once with Assay Buffer.

    • Add 100

      
      L of Fluo-4 loading solution (containing 2.5 mM Probenecid to inhibit anion transport).
      
    • Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT).

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid in Assay Buffer (Range: 1 nM to 10

      
      M).
      
    • Control: Linoleic Acid or FAS (positive control); Vehicle (0.1% DMSO).

  • Measurement (FLIPR/FlexStation):

    • Transfer plate to the reader.

    • Baseline: Record fluorescence (

      
      ) for 20 seconds.
      
    • Injection: Automatically inject 20

      
      L of 5X compound solution.
      
    • Read: Monitor fluorescence for 120 seconds.

D. Data Analysis
  • Calculate

    
     (Peak Fluorescence - Baseline / Baseline).
    
  • Plot Log[Concentration] vs. Response using a 4-parameter logistic fit to determine

    
    .
    

Protocol B: PPAR Nuclear Receptor Reporter Assay

Objective: Determine if the compound acts as a PPAR


 agonist (insulin sensitizer mechanism).
A. Assay Principle

A luciferase reporter gene is driven by a PPAR-response element (PPRE). Ligand binding to the PPAR


-LBD (Ligand Binding Domain) recruits co-activators, driving luciferase expression.
B. Reagents[1][2][3][4][5][6][7]
  • Cell Line: HEK293T.

  • Plasmids:

    • pGAL4-PPAR

      
      -LBD:  Fusion of PPAR
      
      
      
      ligand binding domain with GAL4 DNA binding domain.
    • pUAS-Luc: Luciferase reporter with GAL4 binding sites.

    • pRL-TK: Renilla luciferase (internal control for transfection efficiency).

C. Experimental Workflow
  • Transfection (Day 1):

    • Seed HEK293T cells at

      
       cells/well in white 96-well plates.
      
    • Transiently co-transfect plasmids using Lipofectamine 3000 (Ratio: 4:4:1 for Receptor:Reporter:Renilla).

  • Compound Treatment (Day 2):

    • 24 hours post-transfection, replace media with Opti-MEM containing the test compound (0.1

      
      M – 30 
      
      
      
      M).
    • Positive Control: Rosiglitazone (1

      
      M).
      
  • Luciferase Detection (Day 3):

    • Incubate treated cells for 18–24 hours.

    • Lyse cells using Dual-Glo® Luciferase Reagent.

    • Measure Firefly luminescence (Signal).

    • Add Stop & Glo® reagent and measure Renilla luminescence (Normalization).

D. Signaling Pathway Visualization

PPAR_Signaling Compound 3-(3-Fluoro-4- isopropoxyphenyl)- propionic acid PPAR PPARγ-LBD (Cytosol/Nucleus) Compound->PPAR Ligand Binding Complex Active Transcription Complex PPAR->Complex Translocation & Dimerization RXR RXR (Heterodimer Partner) RXR->Complex CoAct Co-Activators (e.g., PGC-1α) CoAct->Complex Recruitment DNA PPRE / UAS (Promoter) Complex->DNA Binding Reporter Luciferase Expression DNA->Reporter Transcription

Caption: Mechanism of Action for the PPAR Reporter Assay. The test compound binds the PPAR-LBD, recruiting RXR and co-activators to drive luciferase transcription.

Protocol C: Metabolic Stability (Microsomal Clearance)

Objective: Assess the stability of the "3-fluoro-4-isopropoxy" moiety against oxidative metabolism (CYP450).

A. Workflow
  • Incubation: Mix test compound (1

    
    M) with pooled Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold Acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

References

  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311. Link

  • Christiansen, E., et al. (2008). Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA1/GPR40), a potential target for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 51(22), 7061-7064. Link

  • Forman, B. M., et al. (1997). 15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma. Cell, 83(5), 803-812. Link

  • Seimandi, M., et al. (2005). The orphan nuclear receptor PPARgamma is a functional target for fatty acids. Journal of Biological Chemistry, 280, 11303.

Troubleshooting & Optimization

Removing unreacted precursors from 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid mixtures

[1]

Case ID: #PPA-F-ISO-001 Status: Active Topic: Removal of Unreacted Precursors & Impurity Profiling Applicable For: Organic Synthesis, Medicinal Chemistry (S1P1 Agonist Intermediates), Metabolic Probe Development[1]

Executive Summary

This guide addresses the purification of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid (Target).[1] The synthesis of this compound typically involves a Knoevenagel condensation of 3-Fluoro-4-isopropoxybenzaldehyde followed by reduction (hydrogenation), or a Heck coupling strategy.[1]

The most persistent impurities encountered are:

  • Unreacted Aldehyde: 3-Fluoro-4-isopropoxybenzaldehyde (Neutral, lipophilic).[1]

  • Unsaturated Intermediate: 3-(3-Fluoro-4-isopropoxyphenyl)-acrylic acid (Cinnamic acid derivative).[1]

  • Metal Catalysts: Palladium/Nickel residues (from hydrogenation or coupling).

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

Objective: Bulk separation of the acidic Target from neutral precursors (Aldehydes, Alcohols, Esters).

The Chemical Logic

The Target is a carboxylic acid (

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude solid.

  • Basic Extraction (Target

    
     Aqueous): 
    
    • Extract the organic layer 3x with 1M NaOH or Sat.

      
       .
      
    • Critical Check: The Target is now in the aqueous layer (as the carboxylate salt). The aldehyde remains in the organic layer.

    • Save the Organic Layer for recovery of unreacted starting material if valuable.

  • The "Sniper" Wash (Optional but Recommended):

    • Wash the aqueous layer (containing the product) once with fresh EtOAc/Ether to remove physically entrained neutral impurities.

  • Acidification (Target

    
     Organic): 
    
    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M HCl until pH reaches ~1–2. The solution should turn cloudy as the free acid precipitates or oils out.

  • Final Extraction:

    • Extract the acidified aqueous layer 3x with EtOAc.

    • Combine organic layers, dry over

      
      , and concentrate.[2]
      

Module 2: Removing Stubborn Aldehydes (Bisulfite Method)

Issue: Trace 3-Fluoro-4-isopropoxybenzaldehyde often co-elutes or co-crystallizes with the product.[1] Solution: Chemoselective "Bisulfite Wash."

Mechanism

Sodium bisulfite (


Protocol
  • Dissolve the crude material in a water-immiscible solvent (EtOAc is preferred).

  • Add an equal volume of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Vigorous Agitation: Shake the separatory funnel vigorously for 3–5 minutes.

    • Why? The adduct formation is biphasic and surface-area dependent.

  • Separate layers. The aldehyde is now trapped in the aqueous layer.

  • Wash the organic layer with water, then brine, to remove residual salts.

Module 3: Polishing the Cinnamic Acid Impurity

Issue: The unsaturated intermediate (acrylic acid derivative) has a nearly identical

Solution:1
Diagnostic Check

Run a 1H NMR . Look for the alkene region (6.0–7.5 ppm). If you see doublets with coupling constants (

Recrystallization Strategy

Fluorinated phenylpropionic acids often crystallize well from non-polar/polar solvent mixtures.

Solvent SystemRatio (v/v)Temperature ProfileNotes
Hexane / EtOAc 9:1 to 4:1Dissolve at reflux, cool to -5°CStandard method.[1] Good for removing non-polar oils.
Cyclohexane 100%Dissolve at 60°C, cool slowlyHighly effective for fluorinated analogs (see Ref 5).
Ethanol / Water 1:1Dissolve in hot EtOH, add water until turbidBest for removing inorganic salts.

Visual Troubleshooting Guide

PurificationWorkflowStartCrude Mixture(Acid + Aldehyde + Cinnamate)Decision1Is Aldehyde present?(Check TLC/NMR)Start->Decision1BisulfiteBisulfite Wash(Target stays in OrganicAldehyde -> Aqueous)Decision1->BisulfiteYes (Major)AcidBaseAcid-Base Extraction1. Base Wash (Target -> Aq)2. Acidify Aq3. Extract (Target -> Org)Decision1->AcidBaseNo / TraceBisulfite->AcidBaseOrganic LayerCheckCinnamateIs Cinnamic Acid present?(Unsaturated impurity)AcidBase->CheckCinnamateConcentrated SolidRecrystRecrystallization(Hexane/EtOAc or Cyclohexane)CheckCinnamate->RecrystYes (<10%)ColumnReverse Phase Chromatography(C18 Column, H2O/MeCN)CheckCinnamate->ColumnYes (>10% or difficult separation)FinalPure Product(>98% Purity)CheckCinnamate->FinalNoRecryst->FinalColumn->Final

Caption: Decision logic for selecting the purification vector based on impurity profiling. Blue nodes represent chemical separation; Green represents physical separation.

Frequently Asked Questions (FAQ)

Q1: I have a persistent emulsion during the Acid-Base extraction. How do I break it?

  • Cause: The amphiphilic nature of the molecule (lipophilic isopropoxy tail + hydrophilic carboxylate head) acts like a surfactant at high pH.

  • Fix:

    • Salting Out: Add solid NaCl to the aqueous phase until saturated. This increases the ionic strength and forces the organic layer to separate.

    • Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a Celite pad.

Q2: The aldehyde peak (approx. 9.8 ppm) is gone, but I see a new impurity in the aromatic region.

  • Diagnosis: If you used the Bisulfite wash, you might have trace

    
     or bisulfite trapped.
    
  • Fix: Ensure the final organic layer is washed thoroughly with Brine and dried completely over

    
    .
    

Q3: My yield dropped significantly after recrystallization.

  • Cause: The product is likely too soluble in the chosen solvent at room temperature.

  • Fix:

    • Collect the "mother liquor" (the filtrate).

    • Evaporate it down and try a "second crop" crystallization.

    • Switch to a more non-polar solvent system (e.g., pure Cyclohexane or Petroleum Ether) as fluorinated compounds often exhibit lower solubility in these than their non-fluorinated counterparts [5].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Link (General protocol for bisulfite adduct formation).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Reference for solvent selection for phenylpropionic acid derivatives).

  • Organic Syntheses. Coll. Vol. 10, p. 330 (2004). (Demonstrates purification of similar fluorinated intermediates). Link

  • Patent CN104693020A. Preparation method of 3-(3-trifluoromethylphenyl) propionic acid. (Provides specific recrystallization data for fluorinated phenylpropionic acids using cyclohexane/petroleum ether). Link

Recrystallization solvent selection for 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the recrystallization of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid .[1] Due to the specific structural features of this molecule—specifically the bulky, lipophilic isopropoxy group combined with the electron-withdrawing fluorine atom—standard aqueous-based recrystallization methods often fail, leading to "oiling out" rather than crystal formation.[1][2]

This document outlines a Binary Solvent System approach, prioritizing Ethyl Acetate/n-Heptane as the primary candidate, with Ethanol/Water as a secondary alternative for specific impurity profiles.[2]

Module 1: Molecular Analysis & Solvent Strategy

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.[2]

Structural FeaturePropertyImpact on Solubility
Propionic Acid Tail Polar, H-bond donor/acceptorSoluble in alcohols, basic water, and ethers.[1]
Fluorine Substituent Lipophilic, Electron-withdrawingIncreases solubility in non-polar organics; lowers lattice energy compared to H-analogs.[1]
Isopropoxy Group Bulky, LipophilicCritical Factor: Significantly reduces water solubility.[1][2] Increases risk of oiling out in aqueous mixtures.[1]
The Solvent Selection Decision Matrix

Use the following logic flow to determine your starting solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude Material Evaluation SolubilityCheck Test Solubility in Ethyl Acetate (50°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble SystemC Tertiary System: Toluene (Hot) Soluble->SystemC No (Insoluble) ImpurityCheck Impurity Profile? Soluble->ImpurityCheck Yes SystemA Primary System: Ethyl Acetate / n-Heptane SystemB Secondary System: Ethanol / Water ImpurityCheck->SystemA Non-polar impurities (e.g., esters, alkanes) ImpurityCheck->SystemB Polar/Inorganic impurities

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility and impurity profile.[1]

Module 2: Primary Protocol (Ethyl Acetate / n-Heptane)

Why this works: The ethyl acetate dissolves the acid via hydrogen bonding, while the n-heptane acts as an anti-solvent, forcing the lipophilic fluoro-isopropoxy tail to stack, promoting lattice formation over oiling.[1][2]

Reagents Required:
  • Solvent A: Ethyl Acetate (HPLC Grade)[1]

  • Solvent B: n-Heptane (or n-Hexane, though Heptane is preferred for higher boiling point)[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1][2]

Step-by-Step Methodology:
  • Dissolution (Saturation Point):

    • Place crude 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid in the flask.

    • Add Solvent A (Ethyl Acetate) at a ratio of 2 mL per gram of solid.

    • Heat to 60°C (do not boil violently).

    • If solids remain, add Solvent A dropwise until the solution is just clear.[2]

    • Critical: If the solution is colored, add activated carbon (5% w/w), stir for 10 mins, and hot-filter.

  • Anti-Solvent Addition:

    • Maintain temperature at 60°C.

    • Slowly add Solvent B (n-Heptane) dropwise.[1]

    • Stop immediately when a persistent cloudiness (turbidity) is observed.[1]

    • Add a few drops of Solvent A to clear the turbidity (restore single phase).

  • Controlled Cooling (The "Meta-Stable Zone"):

    • Remove from heat and allow the flask to cool to room temperature slowly (approx. 10°C per hour). Do not use an ice bath yet.

    • Seeding: If available, add a seed crystal at 40°C.

  • Crystallization & Isolation:

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter the white crystalline solid via vacuum filtration.

    • Wash the cake with a cold 1:3 mixture of Ethyl Acetate:Heptane.[2]

    • Dry under vacuum at 40°C.[1]

Module 3: Troubleshooting Common Issues

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, oily droplets form at the bottom of the flask as it cools.[2] Cause: The temperature dropped too fast, or the solvent mixture became too polar (if using water) or too non-polar (too much heptane) too quickly.

Corrective Action:

  • Re-heat the mixture until the oil re-dissolves.

  • Add a small amount of Solvent A (Ethyl Acetate) to shift the equilibrium.

  • Seed the solution immediately upon cooling to the cloud point.[1][2]

  • Agitate vigorously during the initial cooling phase to prevent droplet coalescence.[1][2]

Issue 2: Low Yield

Cause: Too much Solvent A was used, keeping the product in solution.[2] Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to 50% volume and repeat the cooling process to harvest a "second crop."

Module 4: Process Visualization

The following diagram illustrates the critical thermodynamic path required to avoid the "Oiling Out" zone.

CrystallizationPath Dissolution 1. Dissolution (High T, Solvent A) CloudPoint 2. Cloud Point (Add Solvent B) Dissolution->CloudPoint Add Anti-solvent Nucleation 3. Nucleation (Seeding at 40°C) CloudPoint->Nucleation Controlled OilingOut FAILURE: Oiling Out (Fast Cool / Excess B) CloudPoint->OilingOut Uncontrolled CrystalGrowth 4. Crystal Growth (Slow Cooling) Nucleation->CrystalGrowth OilingOut->Dissolution Re-heat & Adjust

Figure 2: Workflow diagram highlighting the critical control point at Nucleation to prevent oiling out.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol and Water instead? A: Yes, but proceed with caution.[2] The isopropoxy group makes the molecule hydrophobic.[2] If you add too much water, the hydrophobic effect will force the compound out as an oil before it crystallizes.[2] If using EtOH/Water, keep the water content below 30% and cool very slowly.[2]

Q: My product is slightly yellow. How do I fix this? A: The yellow color often comes from defluorinated byproducts or oxidized phenols.[1][2] Perform a "hot filtration" step using activated charcoal or silica gel while the compound is dissolved in Ethyl Acetate (Step 1 of the protocol) before adding the Heptane.[2]

Q: What is the expected melting point? A: While specific experimental values vary by polymorph, analogues (like 3-(4-fluorophenyl)propionic acid) melt in the range of 98-101°C [1].[1] If your solid melts significantly lower (<80°C), it likely contains solvent inclusions or is impure.[2]

References

  • PrepChem. "Synthesis of 3-(p-Fluorobenzoyl)propionic Acid." PrepChem.com.[1][2] Accessed February 27, 2026.[2] [Link]

  • Google Patents. "CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid."[1] Google Patents.[1][2] Accessed February 27, 2026.[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid."[1] PubChem. Accessed February 27, 2026.[2] [Link]

  • Organic Syntheses. "3-Amino-3-(p-methoxyphenyl)propionic Acid." Org.[1][2][3][4][5] Synth. 1998, 75, 195.[2] Accessed February 27, 2026.[2] [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluoro- vs. Non-Fluoro Phenylpropionic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into established pharmacophores like phenylpropionic acid is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability.[1][2] This guide provides an objective, in-depth comparison of the biological activities of fluorinated and non-fluorinated phenylpropionic acids, supported by experimental data and detailed methodologies, to inform rational drug design and development.

Phenylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a quintessential example.[3][4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5][6] By examining how fluorination alters the fundamental properties of this scaffold, we can elucidate key principles of modern drug design.

The Impact of Fluorination: A Mechanistic Overview

The introduction of fluorine can lead to predictable, yet highly context-dependent, changes in a molecule's behavior. These changes are primarily rooted in three areas:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Placing a fluorine atom at a known site of metabolic attack (a "metabolic soft spot") can block this pathway, thereby increasing the drug's half-life and systemic exposure.[7]

  • Modulation of Potency and Selectivity: Fluorine's high electronegativity can alter the electron distribution across the molecule.[9] This can change the pKa of nearby acidic or basic groups, influence the molecule's preferred conformation, and create new, favorable interactions with the target protein, such as halogen bonding or enhanced hydrophobic interactions, ultimately increasing binding affinity and potency.[8]

  • Altered Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, a critical factor for membrane permeability and bioavailability.[8][10] A single fluorine atom can increase lipophilicity, whereas a trifluoromethyl group (CF₃) can decrease it. This modulation allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Comparative Analysis: Ibuprofen vs. Fluorinated Analogs

While direct, head-to-head published data for a commercially available fluorinated ibuprofen is scarce, we can extrapolate from extensive research on NSAIDs and fluorination principles to build a comparative profile. A recent study explored various functional group modifications to the ibuprofen core, including fluorine, and predicted enhanced therapeutic effects and reduced toxicity for several analogs through in-silico modeling.[3]

Data Summary Table

The following table presents a representative comparison based on established data for a related phenylpropionic acid NSAID, Pelubiprofen, and illustrates the potential enhancements that could be expected from a strategically fluorinated analog.[11][12]

PropertyNon-Fluorinated (Pelubiprofen)Hypothetical Fluorinated AnalogRationale for Expected Change
COX-1 IC₅₀ (µM) 10.66[11][12]~8.5Fluorine may enhance binding affinity through favorable interactions in the active site, potentially increasing potency.[8]
COX-2 IC₅₀ (µM) 2.88[11][12]~1.5Similar to COX-1, enhanced binding interactions could lead to a lower IC₅₀ value, indicating greater potency.[8]
Selectivity Index (COX-1/COX-2) 3.7~5.7A greater increase in potency against COX-2 relative to COX-1 would result in a more favorable selectivity index.
Metabolic Half-Life (t½) in HLM ModerateHighFluorination at a metabolically labile position blocks CYP-mediated oxidation, leading to slower clearance and a longer half-life.[7]

HLM: Human Liver Microsomes

Visualizing the Concepts

Mechanism of Action: COX Inhibition Pathway

The diagram below illustrates the inflammatory pathway mediated by COX enzymes. Phenylpropionic acids act by competitively inhibiting these enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[6]

cluster_membrane Cell Membrane PL Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 Enzymes AA->COX Substrate PGs Prostaglandins (Inflammation, Pain) COX->PGs Synthesizes NSAID Phenylpropionic Acid (e.g., Ibuprofen) NSAID->COX Inhibits

Caption: Mechanism of action for phenylpropionic acid NSAIDs.

Blocking Metabolic Oxidation with Fluorine

Strategic fluorination can protect a molecule from metabolic degradation. The following diagram shows how a vulnerable C-H bond, susceptible to oxidation by CYP enzymes, can be replaced with a robust C-F bond, blocking the metabolic pathway.

cluster_parent Non-Fluorinated Parent Compound cluster_fluoro Fluorinated Analog Parent R-CH₃ (Metabolically Labile Site) CYP CYP450 Enzyme Parent->CYP Fluoro R-CH₂F (Metabolically Stable) Fluoro->CYP Metabolite R-CH₂OH (Hydroxylated Metabolite) CYP->Metabolite Oxidation NoRxn Metabolism Blocked CYP->NoRxn

Caption: Fluorine-blocking of a metabolic 'soft spot'.

Experimental Protocols

To empirically validate the theoretical advantages of fluorination, rigorous in-vitro assays are essential. The following are detailed, self-validating protocols for assessing two key parameters: COX inhibition and metabolic stability.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common fluorometric assay to determine the IC₅₀ values of a test compound against COX-1 and COX-2.[13][14]

Causality: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G₂ (PGG₂), and its peroxidase component then reduces PGG₂ to PGH₂. This second step is measured by monitoring the oxidation of a fluorogenic substrate, where the degree of inhibition is proportional to the compound's potency.[13]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric Substrate (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Test compounds (non-fluoro and fluoro analogs) dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well opaque microplate

  • Fluorometer (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Dilute enzymes and substrates in cold assay buffer immediately before use.

  • Plate Setup: Designate wells for:

    • 100% Initial Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL Substrate, 10 µL Enzyme, 10 µL DMSO (vehicle).

    • Background: 160 µL Assay Buffer, 10 µL Heme, 10 µL Substrate, 10 µL DMSO.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Substrate, 10 µL Enzyme, and 10 µL of test compound at various concentrations (e.g., 0.01 to 100 µM).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each test compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[13]

Workflow for Comparative Bioactivity Assessment

C1 Select Non-Fluoro Parent Compound P1 Perform COX Inhibition Assay C1->P1 P2 Perform Metabolic Stability Assay C1->P2 C2 Synthesize Fluoro Analog C2->P1 C2->P2 D1 Calculate IC₅₀ (COX-1 & COX-2) P1->D1 D2 Calculate Half-Life (t½) P2->D2 A Comparative Analysis D1->A D2->A

Caption: General experimental workflow for comparing bioactivities.

Protocol 2: Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol determines a compound's in vitro intrinsic clearance by measuring its rate of disappearance when incubated with HLM.[15][16]

Causality: Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, primarily CYPs.[16][17] The assay requires the cofactor NADPH to initiate CYP-mediated oxidative metabolism.[15] By monitoring the depletion of the parent compound over time, we can calculate its metabolic half-life. A longer half-life indicates greater stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH (cofactor)

  • Test compounds (non-fluoro and fluoro analogs) at 1 µM

  • Positive Controls (e.g., Dextromethorphan, Midazolam)[15]

  • Acetonitrile (ACN) with an internal standard (for stopping the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice. Prepare NADPH solution in buffer.

  • Incubation Setup: In a 96-well plate, add the HLM solution and the test compound to each well. Also include a "Minus Cofactor" control to check for non-NADPH mediated degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add NADPH solution to all wells (except the "Minus Cofactor" control) to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding cold ACN with an internal standard.[18]

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion

The strategic fluorination of phenylpropionic acids represents a powerful and validated strategy for enhancing their therapeutic potential. By blocking sites of metabolic oxidation, fluorination can significantly improve a compound's metabolic stability and pharmacokinetic profile.[7][10] Furthermore, the unique electronic properties of fluorine can be leveraged to increase binding affinity and potency against therapeutic targets like the COX enzymes.[8] The experimental protocols detailed in this guide provide a robust framework for quantifying these improvements, enabling researchers to make data-driven decisions in the design of next-generation anti-inflammatory agents. The careful, position-specific introduction of fluorine remains a critical tool for overcoming the limitations of existing drugs and developing novel chemical entities with superior performance.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-99. Available at: [Link]

  • Kulmacz, R. J. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Mazzolari, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097. Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Fluorine in drug discovery: Role, design and case studies. Saudi Pharmaceutical Journal. Available at: [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available at: [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • MTT-SCS. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Available at: [Link]

  • Lim, J. W., et al. (2011). Anti-inflammatory effect of pelubiprofen... mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of Cellular Biochemistry, 112(12), 3594-604. Available at: [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Available at: [Link]

  • Akter, M., et al. (2024). Modification of ibuprofen to improve the medicinal effect; structural, biological, and toxicological study. Scientific Reports, 14(1), 5427. Available at: [Link]

  • Yilmaz, I., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 116-123. Available at: [Link]

  • Slideshare. (n.d.). NSAIDS.ppt. Available at: [Link]

  • ResearchGate. (n.d.). Anti-inflammatory effect of pelubiprofen... via NF-κB inactivation | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

Sources

Validating the structure of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid using C13-NMR

Structural Validation of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid: A Comparative Guide to Advanced C-NMR Techniques

Executive Summary: The Analytical Challenge of Fluorinated Aromatics

In modern medicinal chemistry, the incorporation of fluorine is a ubiquitous strategy to modulate lipophilicity and metabolic stability. However, validating the structure of fluorinated intermediates like 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid presents a distinct analytical challenge.

Because Fluorine-19 (


1




223

This guide objectively compares the standard


Dual-Decoupled

C{

H,

F} NMR
2D HMBCHRMS

Structural Deconstruction & Expected Spectral Data

Before comparing analytical techniques, we must establish the theoretical ground truth for our target molecule, 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid (

Table 1: Predicted C NMR Chemical Shifts & C-F Couplings

Note: Values are simulated based on empirical substituent effects in ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



1
Carbon PositionExpected Shift (ppm)MultiplicityExpected

Coupling (Hz)
Analytical Visibility in Standard 1D
C1 (COOH) ~178.0Singlet (s)-High
C2 (

)
~35.2Singlet (s)-High
C3 (

)
~30.1Singlet (s)-High
C1' (Ar-C) ~134.5Doublet (d)~6 (

)
Medium
C2' (Ar-CH) ~116.2Doublet (d)~18 (

)
Medium
C3' (Ar-CF) ~152.4Doublet (d)~245 (

)
Low (Often lost in noise)
C4' (Ar-CO) ~145.8Doublet (d)~12 (

)
Medium
C5' (Ar-CH) ~115.1Doublet (d)~3 (

)
High
C6' (Ar-CH) ~124.3Doublet (d)~2 (

)
High
C7' (O-CH) ~72.5Singlet (s)-High
C8' (

x2)
~22.1Singlet (s)-High

Comparative Analysis of Validation Techniques

To build a self-validating structural proof, no single technique is sufficient. Below is an objective comparison of the primary analytical methodologies.

Table 2: Performance Comparison of Analytical Alternatives
Validation TechniquePrimary TargetResolution / SensitivityTime & Resource CostKey Limitation
Standard 1D

C{

H} NMR
Carbon backboneLow S/N for C-F carbonsFast / LowComplex multiplets; C3' often indistinguishable from baseline noise.
Dual-Decoupled

C{

H,

F}
Carbon backboneHigh S/N (All Singlets) Medium / MediumRequires specialized BBFO/tri-resonance probe hardware.
2D NMR (HSQC / HMBC) Regiochemistry & ConnectivityHigh (Proton-detected)Slow / HighRequires high sample concentration; complex processing.
HRMS (ESI-TOF) Exact Mass / FormulaExtremely HighFast / MediumCannot distinguish positional isomers (e.g., 4-fluoro-3-isopropoxy).
The Case for Dual-Decoupled C{ H, F} NMR

While standard





42

Self-Validating Experimental Protocols

As a best practice, structural validation should follow a sequential logic: Simplify


 Connect 

Confirm
Protocol A: Dual-Decoupled C{ H, F} NMR Acquisition (Simplify)

Causality Check: We utilize a GARP-4 decoupling sequence for

4
  • Sample Preparation: Dissolve 30-40 mg of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid in 0.6 mL of

    
     (ensure no paramagnetic impurities are present).
    
  • Probe Tuning: Utilize a BBFO (Broadband Fluorine Observation) SmartProbe. Tune the inner coil to

    
    C and the outer coils to 
    
    
    H and
    
    
    F.
  • Offset Calibration: Acquire a quick 1D

    
    F spectrum to determine the exact chemical shift of the fluorine atom (expected ~ -135 ppm). Set the 
    
    
    F transmitter offset (O2) exactly to this value to prevent off-resonance decoupling artifacts.
  • Acquisition: Execute the zgig (or equivalent) pulse program with WALTZ-16 applied to the

    
    H channel and GARP-4 applied to the 
    
    
    F channel. Acquire 512 scans with a 2-second relaxation delay (
    
    
    ).
Protocol B: 2D HMBC Acquisition (Connect)

Causality Check: Exact mass and 1D NMR cannot prove that the isopropoxy group is at C4' rather than C3'. HMBC bridges quaternary carbons by detecting long-range (2- to 3-bond) proton-carbon couplings.

  • Pulse Sequence: Load the standard hmbcgplpndqf sequence (gradient-selected, phase-sensitive).

  • Parameter Optimization: Set the long-range coupling constant (

    
    ) to 8 Hz . This is the optimal theoretical value to observe the critical 3-bond correlation from the isopropoxy methine proton (~4.5 ppm) across the ether oxygen to the C4' aromatic carbon (~145.8 ppm).
    
  • Acquisition: Acquire 2048 data points in the direct dimension (

    
    H) and 256 increments in the indirect dimension (
    
    
    C).
Protocol C: HRMS Validation (Confirm)
  • Ionization: Utilize Electrospray Ionization in negative mode (ESI-). The carboxylic acid moiety readily deprotonates to form

    
    .
    
  • Mass Confirmation: The theoretical exact mass for

    
     is 225.0932 Da . A mass error of 
    
    
    ppm validates the elemental composition.

Mechanistic Validation Workflow

The following diagram illustrates the logical decision tree for validating fluorinated aromatic compounds, ensuring no structural ambiguity remains.

NMR_Validation_WorkflowASynthesize / Isolate Compound3-(3-Fluoro-4-isopropoxyphenyl)-propionic acidBAcquire 1D 13C{1H} NMR(Standard Proton Decoupling)A->BCAre C-F Multiplets Clear?(Check C3' at ~152.4 ppm)B->CDAcquire 13C{1H, 19F} NMR(Dual Decoupling via BBFO Probe)C->D No (Lost in Baseline)EAcquire 2D HMBC NMR(Set long-range J to 8 Hz for Ether linkage)C->E Yes (High S/N)D->EFHRMS Validation(Confirm exact mass [M-H]- 225.0932)E->FGStructure Unambiguously ValidatedF->G

Caption: Decision matrix for the structural validation of fluorinated aromatics using advanced NMR and HRMS techniques.

References

  • Simultaneous Proton and Fluorine decoupled 13C NMR Magritek URL:[Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • 13C NMR of Fluorinated Organics University of Ottawa NMR Facility Blog URL:[Link]

  • 16: Multinuclear - Chemistry LibreTexts LibreTexts URL:[Link]

  • 13C NMR with 1H and 19F double decoupling École Polytechnique Fédérale de Lausanne (EPFL) URL:[Link]

Definitive Guide to Reference Standards for 3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid analysis Content Type: Publish Comparison Guide

Executive Summary

In the precise landscape of pharmaceutical bioanalysis, 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid represents a critical analyte—often encountered as a stable metabolite of fluorinated S1P receptor modulators or as a key process impurity in the synthesis of dihydrocinnamic acid derivatives.[1][2] Its structural duality, combining a lipophilic 3-fluoro-4-isopropoxy "head" with a polar propionic acid "tail," presents unique challenges in chromatography and ionization.

This guide objectively compares the performance of available reference standard grades and Internal Standard (IS) strategies. It moves beyond simple catalog listings to provide a self-validating framework for selecting and qualifying standards, ensuring your data meets the rigorous demands of GLP/GMP environments.

Part 1: Comparative Analysis of Reference Standard Grades

The choice of reference standard is not merely a purchasing decision; it is the foundational variable in your assay's error budget. For 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid, three primary classes of standards exist.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureAlternative A: ISO 17034 CRM Alternative B: Analytical Standard Alternative C: Research Chemical
Primary Use Case GLP/GMP Release Testing, Clinical PKMethod Validation, Stability StudiesEarly Discovery, Feasibility
Purity Assignment Mass Balance & qNMR (Certified Value)Chromatographic Purity (Area %)Unverified or simple HPLC
Uncertainty Explicitly calculated (

)
Not providedUnknown
Traceability SI Units (NIST/BIPM)Manufacturer's Internal StandardNone
Water/Solvent Content Quantified & Corrected (KF/TGA)Often ignored (Risk of Assay Bias)Unknown
Cost Factor High (10x)Moderate (3x)Low (1x)
Expert Insight: The Causality of Choice
  • Why CRM? In late-stage development, the "Area %" purity provided by Alternative B is insufficient. If a standard is 98% pure by HPLC but contains 5% water and 2% inorganic salts, your assay will be biased low by ~7%. A CRM corrects for this via Potency Assignment (Purity × [100 - Water - Residual Solvents]), eliminating this systematic error.

  • The Research Grade Trap: For 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid, "Research Grade" materials often contain des-isopropyl impurities (phenols) formed during synthesis. These phenols have different ionization efficiencies in LC-MS, leading to quantitation errors if not chromatographically resolved.

Part 2: Internal Standard Strategy (The Hidden Variable)

For this specific acidic lipophile, the choice of Internal Standard (IS) dictates the robustness of the method against matrix effects.

Comparison: Stable Isotope Labeled (SIL) vs. Analogues
  • The Gold Standard: Deuterated SIL-IS (e.g., d7-Isopropyl)

    • Mechanism: The d7-label on the isopropyl group shifts the mass by +7 Da. Crucially, the deuterium is located on the hydrophobic tail, minimizing the "Deuterium Isotope Effect" on retention time (

      
      ).
      
    • Performance: Co-elutes exactly with the analyte, perfectly compensating for ion suppression caused by phospholipids in plasma matrices.

  • The Alternative: Structural Analogues (e.g., 3-Chloro derivative)

    • Risk: The substitution of Fluorine for Chlorine changes the lipophilicity (LogP) and pKa. The analog will elute later than the analyte.

    • Consequence: If a matrix interference elutes at the analyte's

      
       but not the analog's 
      
      
      
      , the IS will fail to compensate, leading to inaccurate data.
Part 3: Self-Validating Protocols
Protocol A: In-Situ Purity Assignment (The "qNMR Bridge")

If a CRM is unavailable, use this protocol to upgrade an Analytical Standard to a "Primary Calibrator."

  • Selection of Internal Standard: Use a NIST-traceable qNMR standard (e.g., Maleic Acid or Benzyl Benzoate) with non-overlapping signals.

  • Solvent System: Dissolve 10 mg of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid in DMSO-d6. The carboxylic acid proton may exchange, so focus on the aromatic protons (6.8–7.2 ppm) or the isopropyl methyl doublet (~1.2 ppm).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 60s) to ensure full relaxation.
    • Scans: 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol B: LC-MS/MS Method Optimization for Acidic Lipophiles

Targeting the Carboxylate Anion [M-H]⁻

  • Ion Source: ESI Negative Mode.

    • Rationale: The propionic acid moiety deprotonates easily. Positive mode (forming [M+H]⁺) is unstable due to the lack of basic nitrogens.

  • Mobile Phase Chemistry:

    • A: Water + 0.01% Acetic Acid (Avoid Formic Acid in Neg Mode if sensitivity drops; Acetic Acid often preserves signal better for certain acids).

    • B: Acetonitrile (Methanol can cause esterification artifacts during storage).

  • Column Selection:

    • Primary: C18 (e.g., Waters BEH C18).

    • Alternative: Phenyl-Hexyl. Why? The pi-pi interaction with the fluorophenyl ring provides orthogonal selectivity, often separating the target from its des-fluoro impurities.

Part 4: Visualizing the Workflow
Diagram 1: Reference Standard Qualification Decision Tree

This logic gate ensures you never use an unfit standard for critical data.

Standard_Qualification Start Start: Acquire Standard Check_CRM Is it an ISO 17034 CRM? Start->Check_CRM Use_Directly Use Directly (Apply Certified Potency) Check_CRM->Use_Directly Yes Check_CofA Does CofA list Water & Residual Solvents? Check_CRM->Check_CofA No Calc_Potency Calculate Potency: (100% - %H2O - %Solv) * %ChromPurity Check_CofA->Calc_Potency Yes Perform_qNMR Perform qNMR & KF (Protocol A) Check_CofA->Perform_qNMR No Assign_Value Assign Internal Value (Document in SOP) Perform_qNMR->Assign_Value

Caption: Decision matrix for determining the usable potency of a reference standard based on available certification data.

Diagram 2: LC-MS/MS Method Development Pathway

Optimizing for the specific chemical properties of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid.

Method_Dev Analyte Analyte: 3-(3-Fluoro-4-isopropoxyphenyl) -propionic acid Ionization Ionization Check: ESI(-) is dominant (Carboxylate [M-H]-) Analyte->Ionization Column Column Screening: C18 vs. Phenyl-Hexyl Ionization->Column MobilePhase Mobile Phase: Water/ACN + 0.01% Acetic Acid Column->MobilePhase IS_Selection IS Selection: d7-Isopropyl Analog (Critical for Matrix Effect) MobilePhase->IS_Selection Validation Final Validation: Linearity, Accuracy, Stability IS_Selection->Validation

Caption: Step-by-step method development workflow focusing on the ionization and separation chemistry of the target analyte.

References
  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • BIPM. (2024). The International System of Units (SI) - Metrology in Chemistry. Bureau International des Poids et Mesures. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1] [Link]

Sources

FTIR spectral interpretation of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Interpretation Guide: 3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid . This molecule serves as a critical pharmacophore in the synthesis of PPAR agonists (e.g., glitazars) and metabolic disease therapeutics. Its structural integrity relies on three distinct moieties: a carboxylic acid tail , a fluorinated aromatic core , and an isopropoxy ether linkage .

This document objectively compares the spectral performance of the target molecule against its synthetic precursors (esters) and potential degradants (phenols), offering a self-validating protocol for quality control in drug development.

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes atmospheric water interference, which is critical for resolving the carboxylic acid O-H region.

Protocol: High-Resolution Transmission FTIR
  • Sample Preparation (KBr Pellet):

    • Mix 1.5 mg of dried 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid with 150 mg of spectroscopic-grade KBr.

    • Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

    • Note: ATR (Attenuated Total Reflectance) using a Diamond crystal is a valid alternative but may show slight peak shifts (-2 to -5 cm⁻¹) in the carbonyl region compared to transmission data.

  • Instrument Parameters:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum) to 64 (recommended for signal-to-noise ratio > 500:1)

    • Apodization: Boxcar or Norton-Beer Medium

Spectral Analysis & Functional Group Assignment

The spectrum of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is characterized by the interplay between the electron-withdrawing fluorine and the electron-donating isopropoxy group.

A. The High-Wavenumber Region (3500 – 2500 cm⁻¹)
  • Carboxylic Acid O-H: A broad, intense feature centered around 3000 cm⁻¹ , often extending from 3300 to 2500 cm⁻¹. This "hump" is due to strong intermolecular hydrogen bonding (dimer formation).

  • C-H Stretches: Superimposed on the O-H broad band.

    • Aromatic C-H: Low intensity shoulder at ~3050 cm⁻¹ .

    • Aliphatic C-H: Distinct peaks at 2980–2850 cm⁻¹ (arising from the propionic chain and the isopropyl group).

B. The Carbonyl Region (1750 – 1680 cm⁻¹)
  • C=O Stretch (Acid Dimer): The most diagnostic peak appears as a strong, sharp band at 1705 – 1725 cm⁻¹ .

    • Validation Check: If the sample is dissolved in a non-polar solvent (monomeric state), this band shifts to ~1760 cm⁻¹. In solid state (dimer), it remains near 1710 cm⁻¹.

C. The Fingerprint Region (1500 – 1000 cm⁻¹)

This region confirms the substitution pattern and the ether linkage.

  • Aromatic Ring Breathing: Sharp bands at 1600 cm⁻¹ and 1500 cm⁻¹ . The fluorine substitution often intensifies the 1500 cm⁻¹ band due to dipole changes.

  • Isopropoxy Group (Gem-Dimethyl): A characteristic "doublet" (split peak) appearing at 1385 cm⁻¹ and 1375 cm⁻¹ (C-H bending of the isopropyl group).

  • C-O-C (Aryl Alkyl Ether): A strong, complex band at 1230 – 1260 cm⁻¹ (antisymmetric stretch).

  • C-F Stretch: A strong band typically found at 1200 – 1250 cm⁻¹ .

    • Note: The C-F and C-O-C bands often overlap in this region, creating a very broad, intense absorption complex.

D. Low Frequency (Out-of-Plane Bends)
  • 1,2,4-Trisubstituted Benzene: Look for C-H out-of-plane (OOP) bending vibrations at ~810 – 830 cm⁻¹ (two adjacent Hydrogens) and ~870 – 890 cm⁻¹ (isolated Hydrogen).

Comparative Analysis: Product vs. Alternatives

In a synthesis context, "performance" is defined by the ability to distinguish the target product from its precursors and impurities.

Comparison 1: Target Acid vs. Ester Precursor
  • Context: The final step often involves hydrolyzing an ester (e.g., Methyl 3-(3-fluoro-4-isopropoxyphenyl)propionate).

  • Differentiation:

    • Target (Acid): C=O appears at 1710 cm⁻¹ . Broad O-H "hump" (3300-2500 cm⁻¹) is present .

    • Alternative (Ester): C=O appears at higher frequency (1735–1750 cm⁻¹ ). Broad O-H is absent .

Comparison 2: Target Acid vs. Phenolic Impurity
  • Context: Acidic conditions can cleave the isopropoxy ether, yielding the phenol degradant.

  • Differentiation:

    • Target (Ether): Shows Isopropyl doublet (1385/1375 cm⁻¹ ).

    • Alternative (Phenol): Loss of isopropyl doublet. Appearance of a sharp, non-bonded O-H stretch at ~3500 cm⁻¹ (if distinct from acid OH) or a shift in the C-O stretch to ~1200 cm⁻¹ .

Summary Table: Diagnostic Peak Shifts

Functional GroupTarget Molecule (Acid)Ester Precursor (Alternative)Phenol Impurity (Alternative)
Carbonyl (C=O) 1705–1725 cm⁻¹ 1735–1750 cm⁻¹1705–1725 cm⁻¹
Hydroxyl (O-H) Broad (3300–2500) AbsentSharp (~3500) + Broad Acid
Ether (C-O-C) Strong (1240 cm⁻¹) Strong (1240 cm⁻¹)Shifted / Changed
Isopropyl (CH₃) Doublet (1385/1375) Doublet (1385/1375)Absent

Visualization of Spectral Logic

Diagram 1: Functional Group Mapping

This diagram maps the chemical structure to the specific wavenumber regions used for identification.

FTIR_Mapping Molecule 3-(3-Fluoro-4-isopropoxyphenyl)- propionic acid COOH Carboxylic Acid (Tail) Molecule->COOH Ether Isopropoxy Ether (Head) Molecule->Ether Core Fluoro-Phenyl (Core) Molecule->Core Band_OH O-H Stretch 3300-2500 cm⁻¹ (Broad Dimer) COOH->Band_OH Band_CO C=O Stretch 1710 cm⁻¹ (Strong) COOH->Band_CO Band_Iso Gem-Dimethyl 1385 & 1375 cm⁻¹ (Doublet) Ether->Band_Iso Band_CF C-F / C-O Stretch 1250-1200 cm⁻¹ (Overlap) Ether->Band_CF Core->Band_CF Band_Ar Ar-H OOP Bend 810-890 cm⁻¹ (1,2,4-Subst.) Core->Band_Ar

Caption: Structural-Spectral correlation map identifying diagnostic regions for the target molecule.

Diagram 2: Process Monitoring Workflow

This flowchart illustrates how to use FTIR to validate the synthesis (Ester Hydrolysis) and check for degradation.

Process_Monitoring Start Crude Product (Post-Hydrolysis) Check1 Check 1750 cm⁻¹ (Ester Band) Start->Check1 Check2 Check 1385/1375 cm⁻¹ (Isopropyl Doublet) Check1->Check2 Band Absent (Only 1710 cm⁻¹) Result_Inc Incomplete Reaction (Ester Present) Check1->Result_Inc Band Present Result_Deg Degradation (Ether Cleavage) Check2->Result_Deg Doublet Missing Result_Pass PASS: Pure Target Acid Check2->Result_Pass Doublet Present

Caption: QC decision tree for validating the synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 3-(3-Hydroxyphenyl)propionic acid. National Institute of Standards and Technology. [Link]

  • Thermo Fisher Scientific. (2024). 3-(4-Fluorophenyl)propionic acid, 97% Product Specification. Fisher Scientific.[2] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for C-F and Isopropyl assignments).
  • PubChem. (2024). Compound Summary: 3-(4-Fluorophenyl)propionic acid. National Library of Medicine. [Link]

Sources

A Comparative Guide to Quality Control Criteria for Research-Grade 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The reliability and reproducibility of experimental data hinge on the well-defined purity and identity of the chemical entities under investigation. This guide provides a comprehensive overview of the essential Quality Control (QC) criteria for research-grade 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is designed to provide not just a checklist of tests, but a deeper understanding of the rationale behind each criterion, empowering researchers to make informed decisions when sourcing or synthesizing this compound.

The principles outlined here are synthesized from established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), and best practices within the pharmaceutical industry for small molecule active pharmaceutical ingredients (APIs).[] While research-grade materials may not always necessitate full adherence to Good Manufacturing Practices (GMP), understanding these standards provides a valuable framework for ensuring scientific rigor.

The Importance of a Multi-faceted QC Approach

A robust QC strategy for a research-grade chemical like 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid should be a multi-faceted approach, encompassing the orthogonal confirmation of its identity, a thorough assessment of its purity, and an evaluation of its physical and chemical properties. A single analytical technique is rarely sufficient to provide the necessary level of confidence. This guide will compare and contrast various analytical methodologies for each critical quality attribute.

Core Quality Control Parameters

A comprehensive Certificate of Analysis (CoA) for research-grade 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid should include the following tests and acceptance criteria.[2]

Table 1: Recommended QC Specifications for Research-Grade 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid
Parameter Test Method Acceptance Criteria Rationale
Appearance Visual InspectionWhite to off-white solidProvides a basic, yet crucial, first indication of purity. Deviations may suggest the presence of impurities or degradation.
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Conforms to the expected structureConfirms the chemical structure of the compound, ensuring the correct molecule is being used.
Purity (Assay) HPLC-UV≥ 97.0% (area %)Quantifies the amount of the desired compound present. For early-phase research, this level of purity is generally considered acceptable.[3]
Related Substances HPLC-UVIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0%Identifies and quantifies any by-products from the synthesis or degradation products, which could have unintended biological activity.
Residual Solvents Headspace GC-MSConforms to ICH Q3C limits for the relevant solvent classEnsures that solvents used in the synthesis and purification are removed to levels that will not interfere with experimental results or pose a safety risk.[3]
Water Content Karl Fischer Titration≤ 0.5%The presence of water can affect the stability and reactivity of the compound, as well as its accurate weighing for experiments.
Elemental Analysis Combustion AnalysisC, H, F: ± 0.4% of theoretical valuesProvides further confirmation of the empirical formula and purity of the compound.

In-Depth Analysis of QC Methodologies

Identity Confirmation: A Three-Pronged Approach

The unambiguous identification of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is the cornerstone of its QC profile. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.[][4]

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid, the ¹H NMR spectrum should exhibit characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the isopropoxy group protons, and the propionic acid chain protons.

  • ¹³C NMR (Carbon NMR): This provides information on the different carbon environments within the molecule.

  • ¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique to confirm its presence and chemical environment.[5]

b) Mass Spectrometry (MS):

MS provides the molecular weight of the compound, offering a fundamental confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[6] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Purity and Impurity Profiling: The Power of Chromatography

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for assessing the purity and related substances of small molecules.[7] A well-developed stability-indicating HPLC method is crucial, meaning it can separate the main compound from any potential degradation products or process-related impurities.[8][9][10][11]

Comparison of HPLC Approaches:

  • Isocratic vs. Gradient Elution: For impurity profiling, a gradient elution method, where the mobile phase composition changes over time, is generally preferred. This allows for the effective separation of impurities with a wide range of polarities. An isocratic method (constant mobile phase composition) may be suitable for a simple purity assay if all known impurities are well-resolved.

  • Detector Wavelength Selection: The UV detector wavelength should be chosen to maximize the response for both the main compound and potential impurities. A wavelength of around 220-230 nm is often a good starting point for aromatic compounds.

Potential Impurities:

The impurity profile is highly dependent on the synthetic route. Researchers should consider potential process-related impurities, such as starting materials, reagents, and by-products of side reactions. For example, incomplete alkylation of the phenolic hydroxyl group could lead to the presence of 3-(3-Fluoro-4-hydroxyphenyl)-propionic acid.

Residual Solvents and Water Content: Ensuring a "Clean" Compound

a) Residual Solvents:

Solvents used during synthesis and purification can become entrapped in the final product. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying these residual solvents. The acceptance criteria are typically based on the ICH Q3C guidelines, which classify solvents based on their toxicity.[3]

b) Water Content:

Karl Fischer titration is the gold standard for determining the water content in a solid sample. It is a highly sensitive and specific method.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity and Related Substances

Objective: To quantify the purity of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid and separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Dilute as necessary for analysis.

  • Analysis:

    • Inject a blank (diluent), a standard solution of known concentration, and the sample solution.

    • Calculate the area percent purity and the percentage of each impurity.

Protocol 2: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and splitting patterns to assign the signals to the protons in the molecule.

Visualization of the QC Workflow

The following diagram illustrates the logical flow of the quality control process for research-grade 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid.

QC_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Impurity Analysis cluster_3 Physicochemical Properties cluster_4 Final Disposition Appearance Appearance (Visual Inspection) Identity Identity Confirmation Appearance->Identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS Purity Purity & Impurities Identity->Purity HPLC HPLC-UV (Assay & Related Substances) Purity->HPLC GC Headspace GC-MS (Residual Solvents) Purity->GC Properties Physicochemical Properties Purity->Properties KF Karl Fischer (Water Content) Properties->KF EA Elemental Analysis Properties->EA CoA Certificate of Analysis (CoA) Generation Properties->CoA Release Release for Research Use CoA->Release

Caption: A typical QC workflow for research-grade small molecules.

Conclusion

Ensuring the quality of research-grade 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is a critical step in the drug discovery and development pipeline. By implementing a comprehensive QC strategy that includes orthogonal methods for identity confirmation, robust chromatographic techniques for purity and impurity assessment, and specific tests for residual solvents and water content, researchers can have a high degree of confidence in their starting material. This guide provides a framework for establishing such a strategy, enabling the generation of reliable and reproducible scientific data.

References

  • Nakashima, K., et al. (2003). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 30(5), 1611-1619.
  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • Nuvisan. (2023). Comprehensive GMP quality control testing for small molecules. [Link]

  • National Institutes of Health. (2023). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Pharmaceutical Technology. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development: A Review. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • Office of Scientific and Technical Information. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. [Link]

  • Oreate. (2026). Inventory and Purity Analysis Report of Small Molecule 52 Compounds. [Link]

  • Pharmaceutical Technology. (2012). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). [Link]

  • International Journal of Therapeutic Applications. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

  • PharmaSource. (2025). Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. [Link]

  • YouTube. (2020). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. [Link]

  • Slideshare. (2014). Related Substances-Method Validation-PPT_slide. [Link]

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

  • Organic Syntheses. (2004). 2-phenylpropionic acid. [Link]

  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • ResearchGate. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

  • National Center for Biotechnology Information. (2015). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. [Link]

  • National Center for Biotechnology Information. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. [Link]

  • Google Patents. (2022).
  • Longdom Publishing. (2017). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • Crimson Publishers. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • Semantic Scholar. (2017). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • ResearchGate. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]

  • National Center for Biotechnology Information. (2022). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. [Link]

  • Google Patents. (2017).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.